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2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide Documentation Hub

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  • Product: 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide
  • CAS: 134996-50-2

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide

Topic: Synthesis and Characterization of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 2-(hy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a structural anchor in inhibitors of Phosphoglycerate Dehydrogenase (PHGDH) and STAT3 . The unique electronic signature of the sulfone group (


), combined with the modifiable hydroxymethyl handle, allows for the precise construction of covalent inhibitors and Michael acceptors.

This guide details two distinct synthetic pathways: a Robust Linear Route designed for scale and reliability, and a Direct C2-Functionalization Route offering high atom economy. Both protocols are engineered to circumvent common chemoselectivity pitfalls, such as the over-oxidation of primary alcohols or the inadvertent reduction of the sulfone moiety.

Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals two primary logical pathways. The choice of pathway depends on the availability of starting materials and the desired scale of synthesis.

  • Path A (Oxidation-First Strategy): Prioritizes the installation of the oxidation state on the sulfur atom before generating the sensitive primary alcohol. This avoids the risk of oxidizing the alcohol to an aldehyde or carboxylic acid during the sulfone formation.

  • Path B (C-H Functionalization): Exploits the enhanced acidity of the C2-proton in benzo[b]thiophene 1,1-dioxide to install the carbon framework directly.

Retrosynthesis Target 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide SulfoneEster Benzo[b]thiophene-1,1-dioxide 2-carboxylate (Ester) Target->SulfoneEster Reduction (Selective) SulfoneCore Benzo[b]thiophene 1,1-dioxide Target->SulfoneCore C2-Lithiation + HCHO StartA Ethyl Benzo[b]thiophene 2-carboxylate SulfoneEster->StartA S-Oxidation (mCPBA) StartB Benzo[b]thiophene SulfoneCore->StartB Oxidation

Figure 1: Retrosynthetic analysis showing the "Oxidation-First" (Left) and "Direct Functionalization" (Right) pathways.

Synthetic Protocols

Route A: The Robust Linear Pathway (Recommended)

This route is preferred for ensuring product purity and avoiding side reactions. By oxidizing the sulfur while the C2 position is protected as an ester, we eliminate the risk of alcohol oxidation.

Step 1: Oxidation of Ethyl Benzo[b]thiophene-2-carboxylate

Reagents: m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Dissolution: Dissolve ethyl benzo[b]thiophene-2-carboxylate (10.0 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add m-CPBA (2.5 equiv, 25.0 mmol) portion-wise over 20 minutes. Note: The stoichiometry is critical to ensure full oxidation to the sulfone (

    
    ) rather than the sulfoxide (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (SiO2, Hexane/EtOAc) until the starting material is consumed.

  • Workup: Quench with saturated aqueous

    
     (to reduce excess peroxide) and saturated 
    
    
    
    (to neutralize benzoic acid byproduct). Extract with DCM (3x), dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane to yield Ethyl benzo[b]thiophene-2-carboxylate 1,1-dioxide as a white crystalline solid.

Step 2: Selective Reduction to the Alcohol

Reagents: Lithium Aluminum Hydride (


) or DIBAL-H, THF.
Critical Insight: While 

is a strong reductant, sulfones are generally stable to it at 0°C, whereas esters reduce rapidly.
  • Setup: Flame-dry a 2-neck flask and purge with Argon. Add

    
     (1.1 equiv) to anhydrous THF (20 mL) and cool to 0°C.
    
  • Addition: Dissolve the sulfone-ester from Step 1 (5.0 mmol) in THF (10 mL) and add dropwise to the hydride suspension.

  • Monitoring: Stir at 0°C for 1 hour. Do not reflux, as high temperatures may lead to over-reduction (desulfurization).

  • Quench (Fieser Method): Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Isolation: Concentrate the filtrate to obtain 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide .

Route B: Direct C2-Functionalization (High Atom Economy)

This route utilizes the electron-withdrawing nature of the sulfone to acidify the C2-proton (


), allowing direct lithiation.

Reagents: Benzo[b]thiophene 1,1-dioxide, n-Butyllithium (n-BuLi), Paraformaldehyde.

  • Lithiation: Dissolve benzo[b]thiophene 1,1-dioxide (5.0 mmol) in anhydrous THF (30 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. The solution may turn a deep color (often red/orange) indicating the formation of the lithiated species. Stir for 30 mins at -78°C.

  • Trapping: Add Paraformaldehyde (3.0 equiv, dried) in one portion (or as a suspension in THF).

  • Warming: Allow the reaction to warm slowly to RT overnight.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: Flash column chromatography (SiO2, DCM/MeOH gradient).

Mechanism Substrate Benzo[b]thiophene 1,1-dioxide Intermediate C2-Lithio Species (Stabilized Anion) Substrate->Intermediate n-BuLi -78°C, THF Product 2-(Hydroxymethyl) benzo[b]thiophene 1,1-dioxide Intermediate->Product 1. (CH2O)n 2. H3O+

Figure 2: Reaction mechanism for the direct C2-lithiation and formylation.

Characterization & Validation

Since the sulfone group is strongly electron-withdrawing, it exerts a significant deshielding effect on the aromatic protons compared to the parent benzothiophene.

Expected Analytical Data
TechniqueParameterExpected Value / Observation
1H NMR SolventDMSO-

or

C2-CH2 -OH

4.80 - 4.95 ppm (Doublet or Singlet)
-OH

5.5 - 6.0 ppm (Broad singlet, exchangeable)
C3-H

7.20 - 7.30 ppm (Singlet, distinct lack of coupling)
Aromatic (C4-C7)

7.50 - 7.90 ppm (Multiplets, shifted downfield vs sulfide)
IR Spectroscopy Sulfone (

)
Strong bands at ~1300

(asymmetric) and ~1150

(symmetric)
Hydroxyl (-OH)Broad band at 3300–3500

Mass Spectrometry IonizationESI (+) or APCI
Molecular Ion

= 197.02 Da (Calc.[2][3][4] MW: 196.22)
FragmentationLoss of

(M-64) is a common fragmentation pathway.
Quality Control Checkpoint
  • TLC: The product will be significantly more polar than the starting sulfone or ester. Use 50% EtOAc/Hexane for visualization.

  • Melting Point: Sulfones typically exhibit high melting points. Expect a solid with MP > 100°C (Exact value requires experimental determination; parent benzothiophene MP is 32°C).

Applications in Drug Discovery

The 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide scaffold is a versatile intermediate.

  • PHGDH Inhibition: The scaffold serves as a core for inhibitors targeting Phosphoglycerate Dehydrogenase, a key enzyme in serine biosynthesis upregulated in triple-negative breast cancer.

  • STAT3 Inhibitors: Derivatives of benzo[b]thiophene 1,1-dioxide have shown potency in inhibiting the STAT3 SH2 domain, blocking dimerization and downstream oncogenic signaling.

  • Covalent Warheads: The hydroxymethyl group can be oxidized to the aldehyde and converted to a vinyl sulfone (via Knoevenagel condensation), creating a Michael acceptor capable of covalently modifying Cysteine residues in target proteins.

Workflow Synthesis Synthesis of Core (Route A or B) QC QC: NMR & IR Confirm Sulfone Integrity Synthesis->QC Deriv Derivatization QC->Deriv App1 Oxidation to Aldehyde (Vinyl Sulfone Precursor) Deriv->App1 MnO2 / Dess-Martin App2 Halogenation (CH2-X) (Alkylation Agent) Deriv->App2 SOCl2 / PBr3

Figure 3: Downstream workflow for derivatizing the core scaffold for medicinal chemistry applications.

References

  • Synthesis of Benzo[b]thiophene 1,1-dioxides: ResearchGate. "Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides." Available at: [Link]

  • Oxidation Protocols: ACS Omega. "Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides." Available at: [Link]

  • Biological Activity (STAT3): European Journal of Medicinal Chemistry. "Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors." Available at: [Link]

  • Reduction of Carboxylic Acids: Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Available at: [Link]

Sources

Exploratory

Mechanistic Profiling of 2-(Carbonyl)benzo[b]thiophene 1,1-Dioxide Inhibitors: A Chemical Biology Perspective

Executive Summary The 2-(carbonyl)benzo[b]thiophene 1,1-dioxide scaffold represents a privileged class of electrophilic small molecules that function primarily as inhibitors of the STAT3 (Signal Transducer and Activator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(carbonyl)benzo[b]thiophene 1,1-dioxide scaffold represents a privileged class of electrophilic small molecules that function primarily as inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1][2] Unlike generic Michael acceptors, the introduction of a carbonyl moiety at the C2 position tunes the reactivity of the vinyl sulfone core, enabling high-affinity—often covalent—engagement with cysteine-rich pockets in target proteins.

This guide dissects the molecular mechanism of these inhibitors, detailing their chemical reactivity, biological target engagement (specifically the STAT3 SH2 domain), and the downstream induction of Reactive Oxygen Species (ROS)-mediated apoptosis. It serves as a blueprint for researchers designing next-generation covalent inhibitors.

Chemical Biology: The "Warhead" Architecture

To understand the mechanism, one must first understand the unique electronic landscape of the scaffold. The benzo[b]thiophene 1,1-dioxide core is not aromatic in the thiophene ring; it behaves as a cyclic diene with strong electron-withdrawing character due to the sulfone group.

Tunable Electrophilicity

The C2–C3 double bond in this scaffold acts as a Michael acceptor. In the "2-(carbonyl)" derivatives, this reactivity is amplified and directed:

  • Dual Activation: The C2–C3 bond is flanked by two electron-withdrawing groups: the sulfone at position 1 and the carbonyl at position 2.

  • Regioselectivity: This "push-pull" electronic system renders the C3 position highly electrophilic, susceptible to nucleophilic attack by thiols (e.g., cysteine residues).

  • Structural Consequence: Upon nucleophilic attack, the planarity of the thiophene ring is disrupted, trapping the protein-inhibitor complex in a stable adduct.

Structure-Activity Relationship (SAR)
  • C2-Carbonyl Linker: Amide or hydrazone linkers at C2 improve solubility and provide hydrogen-bond acceptors that orient the molecule within the STAT3 SH2 domain.

  • C3 Reactivity: Substitution at C3 is generally avoided to maintain the Michael acceptor capability.

  • Benzo-Ring Substitution: Modifications here (e.g., 6-amino, 6-nitro) modulate the overall lipophilicity and electronic density but are secondary to the C2-C3 warhead.

Biological Mechanism of Action: STAT3 Blockade[1][3][4]

The primary therapeutic target of 2-(carbonyl)benzo[b]thiophene 1,1-dioxides is the STAT3 SH2 domain .

The Inhibition Cascade
  • Direct Binding: The inhibitor enters the SH2 domain of monomeric STAT3.

  • Cysteine Engagement: The electrophilic C3 of the inhibitor reacts with a critical cysteine residue (typically Cys468 ) within or near the binding cleft.

  • Phosphorylation Blockade: By occupying the SH2 domain, the inhibitor sterically prevents the recruitment of STAT3 to the phosphorylated receptor (e.g., gp130). Consequently, Tyr705 cannot be phosphorylated by JAK kinases.

  • Dimerization Failure: Unphosphorylated STAT3 cannot form homodimers (which requires pTyr705-SH2 interaction).

  • Nuclear Exclusion: Monomeric STAT3 fails to translocate to the nucleus, halting the transcription of oncogenes like BCL2, MYC, and CCND1.

ROS-Mediated Apoptosis

Beyond direct transcriptional suppression, these inhibitors trigger a rapid accumulation of Reactive Oxygen Species (ROS).

  • Mechanism: Disruption of mitochondrial STAT3 (a distinct pool from nuclear STAT3) or direct interference with the Electron Transport Chain (ETC) leads to loss of Mitochondrial Membrane Potential (

    
    ).
    
  • Outcome: The ROS surge acts as a secondary cytotoxic mechanism, driving cancer cells into apoptosis even if the transcriptional blockade is incomplete.

Visualization: Signaling & Chemical Pathways[5]

Diagram: STAT3 Inhibition Pathway

The following diagram illustrates the interruption of the IL-6/JAK/STAT3 axis by the inhibitor.

STAT3_Inhibition Receptor IL-6 Receptor (gp130) JAK JAK Kinase (Activated) Receptor->JAK Activation STAT3_U STAT3 Monomer (Unphosphorylated) JAK->STAT3_U Recruitment attempt Complex Inhibitor-STAT3 Adduct (SH2 Blocked) STAT3_U->Complex Inhibition STAT3_P p-STAT3 (Tyr705) STAT3_U->STAT3_P Phosphorylation Inhibitor 2-(carbonyl)benzo[b]thiophene 1,1-dioxide Inhibitor->STAT3_U Covalent/High Affinity Binding (SH2) Complex->STAT3_P BLOCKS ROS Mitochondrial ROS Accumulation Complex->ROS Mitochondrial Dysfunction Dimer STAT3 Homodimer STAT3_P->Dimer Nucleus Nuclear Translocation Dimer->Nucleus GeneExp Oncogene Expression (Survival/Proliferation) Nucleus->GeneExp Apoptosis Apoptosis ROS->Apoptosis Cell Death

Caption: Figure 1: Molecular intervention of 2-(carbonyl)benzo[b]thiophene 1,1-dioxide in the JAK-STAT3 signaling cascade.[1]

Diagram: Chemical Mechanism (Michael Addition)

This diagram details the specific chemical reaction between the inhibitor and the target cysteine.

Chemical_Mechanism Scaffold Benzo[b]thiophene 1,1-dioxide Core (Electrophile) TS Transition State (Michael Addition) Scaffold->TS Activated C2=C3 Cys Protein Cysteine (Thiol Nucleophile) Cys->TS Nucleophilic Attack at C3 Adduct Stable Covalent Adduct (C3-S Bond) TS->Adduct Irreversible Modification

Caption: Figure 2: The Michael addition mechanism where the target cysteine attacks the C3 position of the activated scaffold.

Experimental Protocols

Protocol A: STAT3 Phosphorylation Inhibition Assay (Western Blot)

Objective: Verify that the inhibitor specifically blocks Tyr705 phosphorylation without affecting upstream kinases (JAK/Src) to ensure specificity.

StepProcedureCritical Parameter (QC)
1. Seeding Seed MDA-MB-231 or DU145 cells (high constitutive STAT3) in 6-well plates.70-80% confluency at treatment.
2. Treatment Treat with inhibitor (0.1, 1, 5, 10 µM) for 4–6 hours . Include Stattic (10 µM) as positive control.Use DMSO < 0.1% as vehicle control.
3. Stimulation Optional: Stimulate with IL-6 (50 ng/mL) for 30 min if using low-STAT3 lines.Confirm IL-6 activity in control wells.
4. Lysis Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).Keep lysates on ice; boil immediately after adding loading buffer.
5. Detection Immunoblot for p-STAT3 (Tyr705) , Total STAT3, p-JAK2, and Actin.Success Criteria: Dose-dependent reduction in p-STAT3; Total STAT3 remains constant.
Protocol B: Luciferase Reporter Gene Assay

Objective: Quantify the functional transcriptional suppression.[3]

  • Transfection: Co-transfect cells with pSTAT3-Luc (Firefly luciferase driven by STAT3 response elements) and pRL-TK (Renilla luciferase for normalization).

  • Incubation: Allow 24h for expression.

  • Treatment: Add inhibitor for 12–24h.

  • Readout: Measure luminescence using a Dual-Luciferase assay system.

  • Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla.

    • Validation: A specific inhibitor must reduce RLU by >50% at concentrations that do not cause immediate cell death (verify with MTT/CCK-8 in parallel).

Protocol C: Synthesis of 2-Amide Derivatives (General Workflow)

Objective: Generate the "2-carbonyl" warhead from the precursor.

  • Start Material: 2-Fluorobenzaldehyde + Methyl thioglycolate.

  • Cyclization: Base-catalyzed cyclization (K2CO3, DMF, 60°C)

    
     Methyl benzo[b]thiophene-2-carboxylate.
    
  • Oxidation: Treat with m-CPBA or H2O2/Acetic acid

    
    Benzo[b]thiophene 1,1-dioxide-2-carboxylate .
    
  • Coupling: Hydrolyze ester to acid, then react with amine (R-NH2) using EDC/HOBt or HATU.

    • QC Check: 1H NMR must show disappearance of the vinyl proton if the double bond is reduced (undesired) or shifts if the ring system is intact. The vinyl proton on C3 is a critical diagnostic peak (~7.5-8.0 ppm).

Data Summary: Key Potency Metrics

The following table summarizes typical potency ranges for optimized 2-(carbonyl) derivatives compared to the parent scaffold (Stattic).

Compound ClassTargetIC50 (Cell Growth)IC50 (STAT3 Phosphorylation)Mechanism Type
Stattic (Parent)STAT3 (SH2)5 – 10 µM~10 µMCovalent (Non-selective)
2-Carboxamides STAT3 (SH2)0.5 – 2.0 µM1 – 5 µMTargeted Electrophile
2-Hydrazones STAT3 / ROS0.3 – 1.0 µM0.5 – 2 µMDual Action (ROS+)

References

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Source: Chemical Biology & Drug Design (PubMed). URL:[Link]

  • Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. Source: ACS Medicinal Chemistry Letters.[2] URL:[Link]

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with STAT3 Inhibitory Activities. Source: ACS Pharmacology & Translational Science. URL:[Link]

  • Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. Source: European Journal of Medicinal Chemistry (PubMed).[4] URL:[Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. Source: European Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

The 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide Scaffold: Synthetic Access and Medicinal Utility

Executive Summary The 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide scaffold represents a specialized intersection of structural rigidity and electrophilic reactivity in medicinal chemistry. Unlike simple heterocycles,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide scaffold represents a specialized intersection of structural rigidity and electrophilic reactivity in medicinal chemistry. Unlike simple heterocycles, this moiety functions as a "masked" or "tunable" Michael acceptor. The core benzo[b]thiophene 1,1-dioxide (BTP-DO) system acts as a vinyl sulfone warhead, capable of covalent engagement with nucleophilic cysteine residues in target proteins (notably STAT3). The C2-hydroxymethyl group serves as a critical synthetic handle, allowing the attachment of recognition elements that drive selectivity. This guide details the synthesis, reactivity profile, and application of this scaffold in covalent drug discovery.

Structural Properties & Pharmacophore Analysis

The utility of 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide stems from three distinct structural features that dictate its biological behavior:

  • The Vinyl Sulfone Core (Electrophile): The oxidation of the sulfur atom to a sulfone (

    
    ) pulls electron density from the thiophene ring, making the C2-C3 double bond electron-deficient. This transforms the aromatic thiophene into a cyclic vinyl sulfone, a potent Michael acceptor .
    
    • Mechanism:[1] Nucleophiles (e.g., thiols in proteins) attack the

      
      -position (typically C3 or C2 depending on substitution) relative to the sulfone.
      
  • The Hydroxymethyl Handle (Linker): The primary alcohol at the C2 position breaks the conjugation slightly but, more importantly, provides a versatile attachment point. It allows the scaffold to be linked to "tail" groups that fit into specific hydrophobic pockets of the target protein (e.g., the SH2 domain of STAT3).

  • Lipophilicity & Metabolic Stability: The sulfone group lowers the LogP compared to the parent benzothiophene, improving water solubility. Furthermore, the sulfone is already fully oxidized, preventing S-oxidation metabolic pathways (sulfoxide/sulfone formation) that typically clear sulfide-based drugs.

Diagram: Pharmacophore & Reactivity Map

Pharmacophore Core Benzo[b]thiophene 1,1-dioxide Core DoubleBond C2-C3 Double Bond (Michael Acceptor) Core->DoubleBond Contains Sulfone Sulfone (SO2) Electron Withdrawing Sulfone->Core Activates Target Cysteine Residue (Target Protein) DoubleBond->Target Covalent Bond (Michael Addition) Handle C2-Hydroxymethyl (-CH2OH) Synthetic Handle Handle->Core Attached at C2 Ligand Attachment Ligand Attachment Handle->Ligand Attachment Ester/Ether Linkage

Caption: Functional decomposition of the scaffold showing the activation of the Michael acceptor system by the sulfone and the vector for ligand attachment.

Synthetic Access Strategies

The synthesis of 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide requires careful sequencing of reduction and oxidation steps to avoid over-reduction of the double bond or ring opening.

Primary Route: Carboxylate Reduction followed by Oxidation

This is the most reliable method for generating the alcohol functionality while preserving the double bond.

Step 1: Reduction of Ethyl Benzo[b]thiophene-2-carboxylate The starting material is commercially available ethyl benzo[b]thiophene-2-carboxylate. Lithium Aluminum Hydride (LAH) is used to reduce the ester to the primary alcohol.

  • Reagent:

    
     in THF (
    
    
    
    ).[2]
  • Product: 2-(Hydroxymethyl)benzo[b]thiophene (Sulfide form).

  • Note: The sulfide is stable to LAH.

Step 2: S-Oxidation The sulfide alcohol is oxidized to the sulfone. Meta-chloroperoxybenzoic acid (mCPBA) is the standard reagent for laboratory scale due to its solubility and ease of handling.

  • Reagent: mCPBA (2.2 - 2.5 equivalents) in

    
    .
    
  • Product:2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide .

  • Critical Control: Temperature must be controlled (

    
     to RT) to prevent epoxidation of the C2-C3 double bond, although the electron-deficient nature of the sulfone product naturally protects the double bond from electrophilic epoxidation once formed.
    
Diagram: Synthetic Workflow

Synthesis Start Ethyl benzo[b]thiophene- 2-carboxylate Step1 Reduction (LiAlH4, THF, 0°C) Start->Step1 Inter 2-(Hydroxymethyl) benzo[b]thiophene (Sulfide) Step1->Inter Ester -> Alcohol Step2 Oxidation (mCPBA, DCM, RT) Inter->Step2 Final 2-(Hydroxymethyl) benzo[b]thiophene 1,1-dioxide Step2->Final Sulfide -> Sulfone

Caption: Step-wise synthesis from the carboxylate precursor. The reduction precedes oxidation to ensure chemoselectivity.

Medicinal Chemistry Applications

A. STAT3 Inhibition (Covalent Targeting)

The Signal Transducer and Activator of Transcription 3 (STAT3) is a major oncogenic driver. The benzo[b]thiophene 1,1-dioxide scaffold is the core of Stattic , a reference inhibitor, and many next-generation derivatives.

  • Mechanism: The scaffold binds to the SH2 domain of STAT3.[3] The vinyl sulfone moiety undergoes a Michael addition with Cys712 , permanently disabling the protein's ability to dimerize and translocate to the nucleus.

  • Role of Hydroxymethyl: Derivatives using the hydroxymethyl group as a linker (e.g., forming ethers or carbamates) allow the molecule to extend into the pTyr705 binding pocket, improving affinity over the bare scaffold.

B. Antimicrobial & RAGE Antagonists

Recent studies have expanded the use of this core beyond cancer.

  • RAGE Antagonists: Amide derivatives derived from the oxidized carboxylic acid (an analog of our alcohol) inhibit the Receptor for Advanced Glycation End-products (RAGE), a target for Alzheimer's and inflammation.

  • Antibacterial: Acylhydrazone derivatives have shown potency against MRSA (Methicillin-resistant S. aureus), utilizing the rigid sulfone core to penetrate bacterial membranes.

Experimental Protocols

Protocol A: Synthesis of 2-(Hydroxymethyl)benzo[b]thiophene (Sulfide Intermediate)

Based on standard reduction procedures (Source: ChemicalBook/Literature)

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Suspend Lithium Aluminum Hydride (LAH) (712 mg, 18.7 mmol) in anhydrous THF (15 mL). Cool to

    
     in an ice bath.
    
  • Addition: Dissolve ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the LAH suspension over 20 minutes.

  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the ester.
    
  • Quench: Carefully add water (0.7 mL), then 15% NaOH (0.7 mL), then water (2.1 mL) (Fieser workup).

  • Isolation: Filter the granular precipitate through a pad of Celite. Dry the filtrate over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography.

    • Yield Expectation: 85-95%.

Protocol B: Oxidation to 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide

Based on mCPBA oxidation standards (Source: ACS Omega / J. Med. Chem.)

  • Setup: Dissolve the alcohol from Protocol A (1.64 g, 10 mmol) in Dichloromethane (DCM, 50 mL). Cool to

    
    .
    
  • Oxidation: Add mCPBA (70-75% wt, 5.0 g, ~2.2 equiv) portion-wise over 15 minutes.

    • Note: Adding solid mCPBA slowly prevents thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A white precipitate (m-chlorobenzoic acid) will form.

  • Workup: Filter off the precipitate. Wash the DCM filtrate with saturated

    
     (to quench excess peroxide), followed by saturated 
    
    
    
    (x2) and brine.
  • Isolation: Dry over

    
     and concentrate.
    
  • Purification: The sulfone is often crystalline. Recrystallize from Ethanol or purify via silica column (EtOAc/Hexane gradient).

    • Characterization: Look for disappearance of thiophene protons and shift of aromatic signals in

      
       NMR. IR will show strong sulfone bands (~1300 and 1150 
      
      
      
      ).

Functionalization Data Table

Summary of reactivity for the 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide scaffold:

Reaction TypeReagentsProduct OutcomeMedicinal Utility
Bromination

or

2-(Bromomethyl)BTP-DOAlkylation of amines/phenols (Linker synthesis)
Oxidation Dess-Martin Periodinane2-Formyl-BTP-DOWittig reaction precursor; Reductive amination
Heck Coupling Pd(OAc)2, AgOAc, Styrene2-Styryl-BTP-DOExtension of conjugation; STAT3 probe synthesis
Michael Addition Thiols (R-SH), Base2,3-Dihydro-BTP-DO adductsAssessing covalent binding kinetics (

)

References

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Source: PubMed / Vertex AI Search URL:[Link] (Search Term: Benzo[b]thiophene 1,1-dioxide STAT3)

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides. Source: ACS Omega URL:[Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. Source: MDPI (Molecules) URL:[Link][2]

  • An overview of benzo[b]thiophene-based medicinal chemistry. Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electrochemical Synthesis of Benzo[b]thiophene-1,1-dioxides

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, a crucial scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, a crucial scaffold in medicinal chemistry and materials science. Eschewing traditional, often harsh, synthetic routes that rely on stoichiometric oxidants or transition metal catalysts, this document focuses on modern, sustainable, and highly tunable electrochemical methodologies. We will delve into the core principles of electrosynthesis, explore detailed reaction mechanisms, and provide field-proven experimental protocols. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to leverage electrochemical techniques for the efficient and environmentally benign synthesis of this important class of compounds.

Introduction: The Significance of the Benzo[b]thiophene-1,1-dioxide Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic system, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Its oxidized form, the benzo[b]thiophene-1,1-dioxide, has garnered significant attention due to its unique electronic and steric properties. The electron-withdrawing nature of the sulfone group dramatically alters the electron density of the aromatic system, influencing its reactivity and intermolecular interactions.[3] This makes benzo[b]thiophene-1,1-dioxides valuable as pharmacophores, where they can act as conformational constraints and hydrogen-bond acceptors, and as building blocks for n-type semiconductors in organic electronics.[3][4]

Recently, derivatives of benzo[b]thiophene-1,1-dioxide have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in the proliferation of certain cancers, highlighting the therapeutic potential of this scaffold.[5] Furthermore, the incorporation of the dibenzothiophene-1,1-dioxide unit into oligofluorenes has been shown to enhance luminescence efficiency, demonstrating their utility in the development of advanced materials for organic light-emitting diodes (OLEDs).

Given their broad applicability, the development of efficient, scalable, and sustainable synthetic methods for benzo[b]thiophene-1,1-dioxides is of paramount importance. Traditional synthetic routes often involve the oxidation of pre-formed benzo[b]thiophenes, which can require harsh reagents and may not be suitable for complex, functionalized molecules.[6] Electrochemical synthesis offers a compelling alternative, providing a powerful and versatile platform for the construction of these valuable compounds under mild conditions, often with high functional group tolerance.

The Electrochemical Advantage in Heterocyclic Synthesis

Electrochemical synthesis utilizes electrical current to drive chemical reactions, offering a level of control and sustainability that is often unattainable with conventional methods. By precisely tuning the electrode potential, chemists can selectively activate specific functional groups and initiate desired transformations. This "reagent-free" approach avoids the use of stoichiometric chemical oxidants or reductants, minimizing waste and simplifying purification.

Key advantages of electrosynthesis in the context of benzo[b]thiophene-1,1-dioxide synthesis include:

  • Mild Reaction Conditions: Electrochemical reactions are often conducted at room temperature and atmospheric pressure, preserving sensitive functional groups.

  • High Selectivity: The ability to control the electrode potential allows for precise targeting of redox events, leading to high chemo- and regioselectivity.

  • Sustainability: By replacing chemical reagents with traceless electrons, electrosynthesis aligns with the principles of green chemistry.

  • Scalability: Electrochemical reactions can be readily scaled up from the laboratory bench to industrial production.

Methodologies for the Electrochemical Synthesis of Benzo[b]thiophene-1,1-dioxides

This section will detail two prominent electrochemical strategies for the synthesis of benzo[b]thiophene-1,1-dioxides and their analogues. For each method, we will discuss the reaction mechanism, provide a detailed experimental protocol, and summarize the substrate scope.

Intermolecular Annulation via Strained Quaternary Spirocyclization

A novel and efficient electrochemical method for the synthesis of benzo[b]thiophene-1,1-dioxides involves the reaction of sulfonhydrazides with internal alkynes.[7][8] This approach proceeds through a unique mechanism involving a strained quaternary spirocyclization intermediate.

The proposed mechanism for this transformation is depicted below. The reaction is initiated by the anodic oxidation of the sulfonhydrazide to generate a sulfonyl radical. This radical then adds to the internal alkyne to form a vinyl radical intermediate. Subsequent oxidation of the vinyl radical to a vinyl cation, followed by an intramolecular ipso-addition, leads to the formation of a strained quaternary spirocyclic intermediate. A final S-migration process yields the desired benzo[b]thiophene-1,1-dioxide.

G cluster_anode Anodic Oxidation cluster_solution Solution Phase Reactions Sulfonhydrazide Ar-SO2NHNH2 Sulfonyl_Radical Ar-SO2• Sulfonhydrazide->Sulfonyl_Radical - e-, - N2, - H+ Vinyl_Radical Vinyl Radical Intermediate Sulfonyl_Radical->Vinyl_Radical + Internal Alkyne Vinyl_Cation Vinyl Cation Intermediate Vinyl_Radical->Vinyl_Cation - e- (Anode) Spirocyclic_Intermediate Strained Quaternary Spirocyclic Intermediate Vinyl_Cation->Spirocyclic_Intermediate Intramolecular ipso-addition Product Benzo[b]thiophene-1,1-dioxide Spirocyclic_Intermediate->Product S-migration

Caption: Proposed mechanism for the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization.

The following is a general procedure for the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides via this method.[8]

Electrochemical Cell Setup:

  • Cell Type: Undivided cell. An undivided cell is a simple setup where the anode and cathode are in the same compartment, which is suitable for many electrosynthetic reactions.[9]

  • Anode: Graphite felt (e.g., 10 mm × 10 mm × 5 mm).

  • Cathode: Graphite felt (e.g., 10 mm × 10 mm × 5 mm).

  • Power Supply: Constant current power supply.

Reaction Conditions:

  • To an undivided electrochemical cell is added the internal alkyne (0.2 mmol, 1.0 equiv), the sulfonhydrazide (0.6 mmol, 3.0 equiv), and the supporting electrolyte, tetraethylammonium hexafluorophosphate (Et4NPF6, 0.2 mmol, 1.0 equiv).

  • A co-solvent mixture of hexafluoroisopropanol (HFIP) and nitromethane (CH3NO2) (e.g., 4.7 mL HFIP and 0.3 mL CH3NO2) is added. HFIP plays a crucial role in stabilizing radical and cationic intermediates through its strong hydrogen-bonding ability and high polarity, while being non-nucleophilic.[10][11][12]

  • The graphite felt anode and cathode are immersed in the solution.

  • The reaction is carried out under a constant current of 5.0 mA at room temperature for approximately 8 hours.

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired benzo[b]thiophene-1,1-dioxide.

This method exhibits a broad substrate scope with good to excellent yields for a variety of substituted internal alkynes and sulfonhydrazides.

EntryInternal AlkyneSulfonhydrazideProductYield (%)
11-Phenyl-1-propyne4-Methylbenzenesulfonohydrazide2-Methyl-3-phenylbenzo[b]thiophene 1,1-dioxide75
21-(p-Tolyl)-1-propyne4-Methylbenzenesulfonohydrazide2,5-Dimethyl-3-(p-tolyl)benzo[b]thiophene 1,1-dioxide64
31-(4-Fluorophenyl)-1-propyne4-Methylbenzenesulfonohydrazide5-Fluoro-2-methyl-3-(4-fluorophenyl)benzo[b]thiophene 1,1-dioxide58
41-Phenyl-1-propyneBenzenesulfonohydrazide2-Methyl-3-phenylbenzo[b]thiophene 1,1-dioxide65
51-Phenyl-1-propyne4-Chlorobenzenesulfonohydrazide5-Chloro-2-methyl-3-phenylbenzo[b]thiophene 1,1-dioxide49

Data compiled from Li, R. et al. (2022).[8]

Intramolecular Cyclization of Biaryl Sulfonyl Hydrazides

An analogous intramolecular approach has been developed for the synthesis of dibenzothiophene S,S-dioxides, which can be considered derivatives of benzo[b]thiophene-1,1-dioxides.[10] This method involves the anodic oxidation of biaryl sulfonyl hydrazides.

The reaction is believed to proceed through the electrochemical generation of a sulfonyl radical from the biaryl sulfonyl hydrazide, followed by an intramolecular cyclization onto the adjacent aryl ring. Subsequent oxidation and deprotonation steps lead to the formation of the dibenzothiophene S,S-dioxide.

G cluster_anode Anodic Oxidation cluster_solution Solution Phase Reactions Biaryl_Sulfonyl_Hydrazide Biaryl-SO2NHNH2 Sulfonyl_Radical Biaryl-SO2• Biaryl_Sulfonyl_Hydrazide->Sulfonyl_Radical - e-, - N2, - H+ Cyclized_Radical Cyclized Radical Intermediate Sulfonyl_Radical->Cyclized_Radical Intramolecular Cyclization Product Dibenzothiophene S,S-dioxide Cyclized_Radical->Product - e-, - H+

Caption: Proposed mechanism for the electrochemical synthesis of dibenzothiophene S,S-dioxides from biaryl sulfonyl hydrazides.

The following is a general procedure for this intramolecular cyclization.

Electrochemical Cell Setup:

  • Cell Type: Undivided cell.

  • Anode: Platinum plate.

  • Cathode: Platinum plate.

  • Power Supply: Constant current power supply.

Reaction Conditions:

  • To an undivided electrochemical cell is added the biaryl sulfonyl hydrazide (0.2 mmol, 1.0 equiv) and the supporting electrolyte, tetrabutylammonium triflate (Bu4NOTf, 0.4 mmol, 2.0 equiv).

  • A co-solvent mixture of HFIP and nitromethane (CH3NO2) in a 15:1 ratio (3.2 mL) is added as the solvent.

  • The platinum plate anode and cathode are immersed in the solution.

  • The reaction is conducted under a constant current of 8.0 mA at room temperature for 3 hours.

  • After the electrolysis, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the dibenzothiophene S,S-dioxide.

This method is effective for a range of substituted biaryl sulfonyl hydrazides.

EntryBiaryl Sulfonyl HydrazideProductYield (%)
1[1,1'-Biphenyl]-2-sulfonohydrazideDibenzo[b,d]thiophene 5,5-dioxide75
24'-Methyl-[1,1'-biphenyl]-2-sulfonohydrazide2-Methyldibenzo[b,d]thiophene 5,5-dioxide71
34'-Fluoro-[1,1'-biphenyl]-2-sulfonohydrazide2-Fluorodibenzo[b,d]thiophene 5,5-dioxide65
43'-Methyl-[1,1'-biphenyl]-2-sulfonohydrazide1-Methyldibenzo[b,d]thiophene 5,5-dioxide58

Data compiled from Okumura, Y. et al. (2023).[10]

Electrochemical Sulfonylation/Cyclization of 2-Alkynylthioanisoles

A third electrochemical approach allows for the synthesis of 3-sulfonylbenzo[b]thiophenes, which are closely related to the target 1,1-dioxides. This method involves the reaction of 2-alkynylthioanisoles with sodium sulfinates. While this does not directly produce the 1,1-dioxide, the resulting 3-sulfonylbenzo[b]thiophene could potentially be oxidized to the target compound in a subsequent step.

The reaction is initiated by the anodic oxidation of the sodium sulfinate to a sulfonyl radical. This radical then adds to the alkyne of the 2-alkynylthioanisole to form a vinyl radical. An intramolecular cyclization of the vinyl radical onto the sulfur atom, followed by demethylation, yields the 3-sulfonylbenzo[b]thiophene.

G cluster_anode Anodic Oxidation cluster_solution Solution Phase Reactions Sodium_Sulfinate Ar-SO2Na Sulfonyl_Radical Ar-SO2• Sodium_Sulfinate->Sulfonyl_Radical - e- Vinyl_Radical Vinyl Radical Intermediate Sulfonyl_Radical->Vinyl_Radical + 2-Alkynylthioanisole Cyclized_Intermediate Cyclized Intermediate Vinyl_Radical->Cyclized_Intermediate Intramolecular Cyclization Product 3-Sulfonylbenzo[b]thiophene Cyclized_Intermediate->Product - •CH3

Caption: Proposed mechanism for the electrochemical synthesis of 3-sulfonylbenzo[b]thiophenes.

Outlook and Future Directions

The electrochemical synthesis of benzo[b]thiophene-1,1-dioxides is a rapidly evolving field with significant potential for further innovation. The methodologies presented in this guide highlight the power of electrosynthesis to construct complex heterocyclic systems in a mild, efficient, and sustainable manner.

Future research in this area is likely to focus on several key aspects:

  • Development of Direct Electrochemical Oxidation Methods: While chemical oxidation of benzo[b]thiophenes is known, the development of a direct and selective electrochemical oxidation to the 1,1-dioxide would be a valuable addition to the synthetic chemist's toolbox.

  • Asymmetric Electrosynthesis: The enantioselective synthesis of chiral benzo[b]thiophene-1,1-dioxides using electrochemical methods is a challenging but highly rewarding goal, with significant implications for drug discovery.

  • Flow Electrosynthesis: The translation of these batch electrochemical methods to continuous flow systems will be crucial for their adoption in industrial-scale manufacturing, offering enhanced safety, efficiency, and scalability.

  • Paired Electrosynthesis: Designing paired electrochemical systems where valuable products are generated at both the anode and the cathode would further enhance the sustainability and economic viability of these processes.

By continuing to explore the vast possibilities of organic electrochemistry, researchers will undoubtedly uncover even more elegant and powerful strategies for the synthesis of benzo[b]thiophene-1,1-dioxides and other important heterocyclic compounds, paving the way for new discoveries in medicine and materials science.

References

  • Okumura, Y., Sato, E., Mitsudo, K., & Suga, S. (2023). Electrochemical Synthesis of Dibenzothiophene S,S-Dioxides from Biaryl Sulfonyl Hydrazides. Electrochemistry, 91(11), 112007. [Link]

  • Li, R., Yuan, D., Ping, M., Zhu, Y., Ni, S., Li, M., Wen, L., & Zhang, L. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Chemical Science, 13(34), 9940–9946. [Link]

  • Li, R., Yuan, D., Ping, M., Zhu, Y., Ni, S., Li, M., Wen, L., & Zhang, L. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. SciSpace. [Link]

  • Okumura, Y., Sato, E., Mitsudo, K., & Suga, S. (2023). Electrochemical Synthesis of Dibenzothiophene S,S-Dioxides from Biaryl Sulfonyl Hydrazides. J-STAGE. [Link]

  • Mondal, S., & Yetra, S. R. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Society Reviews, 50(4), 2269–2284. [Link]

  • Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. [Link]

  • Okumura, Y., Sato, E., Mitsudo, K., & Suga, S. (2023). Electrochemical Synthesis of Dibenzothiophene S,S-Dioxides from Biaryl Sulfonyl Hydrazides. K Mitsudo Website. [Link]

  • Li, R., Yuan, D., Ping, M., Zhu, Y., Ni, S., Li, M., Wen, L., & Zhang, L. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. ResearchGate. [Link]

  • Okumura, Y., Sato, E., Mitsudo, K., & Suga, S. (2023). Scheme 1. Conventional syntheses of dibenzothiophene S,S-dioxides and... ResearchGate. [Link]

  • Okumura, Y., Sato, E., Mitsudo, K., & Suga, S. (2023). Electrochemical Synthesis of Dibenzothiophene S,S-Dioxides from Biaryl Sulfonyl Hydrazides (Supporting Information). J-STAGE Data - Figshare. [Link]

  • Leech, M. C., & Lam, K. (n.d.). A Practical Guide to Electrosynthesis. University of Greenwich. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2010). Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H2O2 and P2O5. Chemical Communications, 46(13), 2289–2291. [Link]

  • Pollok, D., & Waldvogel, S. R. (2020). The undivided and divided cell configuration of electrochemical cell used in electroorganic synthesis. ResearchGate. [Link]

  • da Silva, T. H., da Silva, J. G., & de Oliveira, K. T. (2022). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 45(8), 954–973. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2010). Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. ResearchGate. [Link]

  • Skorka, L., Girek, T., & Stępień, M. (2024). Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3482. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Benzothiophene in Advanced Material Science. Inno Pharmchem. [Link]

  • Keri, R. S., Chand, K., Budagumpi, S., Somappa, S. B., & Hiremathad, A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. [Link]

  • Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. [Link]

  • Li, R., Yuan, D., Ping, M., Zhu, Y., Ni, S., Li, M., Wen, L., & Zhang, L. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Semantic Scholar. [Link]

  • Anonymous. (n.d.). The synthesis of benzo[b]thiophene-1,1-dioxides. ResearchGate. [Link]

  • Li, X., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. PubMed. [Link]

  • Wang, W., et al. (2021). Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors. Journal of Electrochemistry, 27(5), 585-594. [Link]

  • Keri, R. S., Chand, K., Budagumpi, S., Somappa, S. B., & Hiremathad, A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]

Sources

Foundational

Thermal Stability Studies of Substituted Benzo[b]thiophene 1,1-dioxides

This guide details the thermal stability, synthesis, and decomposition mechanisms of substituted benzo[b]thiophene 1,1-dioxides, tailored for application scientists in drug discovery and materials science. Technical Guid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal stability, synthesis, and decomposition mechanisms of substituted benzo[b]thiophene 1,1-dioxides, tailored for application scientists in drug discovery and materials science.

Technical Guide for Research & Development

Executive Summary

Benzo[b]thiophene 1,1-dioxides are emerging as critical scaffolds in two distinct high-value sectors: organic electronics (as n-type semiconductors and fluorescent materials) and medicinal chemistry (as STAT3 inhibitors and anti-tubercular agents). Their utility, however, is governed by a specific thermal liability: the retro-cheletropic extrusion of sulfur dioxide (


).

This guide provides a rigorous analysis of the thermal stability of these sulfones. It synthesizes mechanistic insights with practical experimental protocols, offering a roadmap for designing derivatives that balance electronic efficacy with thermal robustness.

Mechanistic Underpinnings: The Retro-Cheletropic Limit

The thermal stability of benzo[b]thiophene 1,1-dioxides is defined by the energy barrier to aromatization or decomposition via


 extrusion. Unlike their non-oxidized thiophene counterparts, the 1,1-dioxides lack aromaticity in the thiophene ring, making them susceptible to thermal elimination.
The Extrusion Mechanism

The decomposition proceeds via a concerted [4+2] retro-cheletropic reaction (or in some cases, a radical pathway depending on substituents), expelling


 to generate a reactive vinyl arene intermediate. This intermediate typically undergoes dimerization or polymerization, or in the presence of a diene, participates in Diels-Alder cycloadditions.

Key Insight: The reaction is symmetry-allowed under thermal conditions. The stability of the sulfone is inversely proportional to the stability of the nascent carbocation or radical character developed in the transition state.

DecompositionMechanism Figure 1: Thermal decomposition pathway via retro-cheletropic SO2 extrusion. Sulfone Benzo[b]thiophene 1,1-dioxide TS Transition State (Concerted Extrusion) Sulfone->TS  ΔH > 0   Intermed Vinyl Arene Intermediate TS->Intermed SO2 SO2 (Gas) TS->SO2 Product Dimer/Polymer (or Trapped Adduct) Intermed->Product  Fast  

Substituent Effects on Thermal Stability

The thermal decomposition temperature (


) is heavily influenced by the electronic nature of substituents at the C2 and C3 positions.
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    (formyl) generally destabilize the sulfone by lowering the activation energy for
    
    
    extrusion. For instance, formyl-substituted derivatives show reduced thermal stability compared to phenyl-substituted analogs.[1]
  • Electron-Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    (triphenylamine) can stabilize the molecule up to higher temperatures, often exceeding 300°C, making them suitable for vacuum-deposited organic electronics.
  • Conjugation Extension: Fusing additional rings (e.g., [1]benzothieno[3,2-b][1]benzothiophene or BTBT derivatives) significantly enhances thermal stability. Oxidized BTBTs (sulfones) often exhibit

    
     values >400°C due to the rigid, planar aromatic core resisting the geometrical distortion required for extrusion.
    

Data Analysis: Comparative Stability

The following table summarizes the decomposition temperatures (


, defined as the temperature at 5% weight loss) for a representative series of benzo[b]thiophene 1,1-dioxide derivatives.
Compound ClassSubstituent (C2/C3)

(°C)
Application Context
BTBT-Dioxide 2,7-Dibromo> 420Organic Semiconductors (High Stability)
BTBT-Tetraoxide 2,7-Dibromo> 430High Electron Affinity Materials
Simple Sulfone 3-Phenyl~ 280 - 300Photochromic Dyes
Simple Sulfone 3-Formyl< 250Synthetic Intermediate (Lower Stability)
Simple Sulfone 3-Triphenylamine~ 350Hole Transport Materials

Note: Data derived from TGA measurements at 10°C/min under


.

Experimental Protocols

To rigorously assess the thermal stability of new derivatives, the following protocols are recommended. These ensure data integrity and reproducibility.

Synthesis of Benzo[b]thiophene 1,1-dioxides

Method A: m-CPBA Oxidation (Standard)

  • Dissolve the starting benzo[b]thiophene (1.0 equiv) in dichloromethane (DCM).

  • Add m-chloroperoxybenzoic acid (m-CPBA, 2.5–3.0 equiv) portion-wise at 0°C.

  • Stir at room temperature for 4–12 hours. Monitor by TLC (sulfones are significantly more polar).

  • Quench with saturated aqueous

    
     and 
    
    
    
    to remove excess acid and oxidant.
  • Extract with DCM, dry over

    
    , and recrystallize. Note: Avoid high-temperature distillation.
    

Method B: Electrochemical Synthesis (Green Chemistry) For sensitive substrates, use constant current electrolysis (5.0 mA) in an undivided cell with graphite felt electrodes, using sulfonhydrazides and alkynes as precursors.[2][3] This avoids harsh oxidants.[2][3]

Thermal Stability Testing Workflow

This protocol uses Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the "Safe Operating Window."

ExperimentalWorkflow Figure 2: Workflow for characterizing thermal stability parameters. Sample Purified Sample (>99% Purity) TGA TGA Analysis (RT to 600°C @ 10°C/min) Sample->TGA DSC DSC Analysis (RT to Td-50°C) Sample->DSC Isothermal Isothermal Kinetics (Hold @ T_target for 60 min) TGA->Isothermal Determine T_onset DSC->Isothermal Verify Phase Transitions Data Calculate Td(5%) & Activation Energy (Ea) Isothermal->Data

Step-by-Step Protocol:

  • TGA Screening: Load 5–10 mg of sample into a platinum or alumina pan. Heat from 30°C to 600°C at 10°C/min under flowing nitrogen (50 mL/min). Record

    
    .[4]
    
  • DSC Analysis: Perform a separate run on a fresh sample up to

    
     to identify melting points (
    
    
    
    ) and glass transitions (
    
    
    ) without decomposing the equipment.
  • Isothermal Kinetics (Optional): To determine shelf-life, heat sample to a fixed temperature (e.g., 150°C, 180°C) and monitor mass loss over 60 minutes.

Applications & Implications

  • Drug Development: The

    
     extrusion liability is a "double-edged sword." While it limits the shelf-life of some candidates, it can be exploited for prodrug strategies  where the active vinyl arene is released in situ. However, for stable inhibitors (e.g., STAT3), substituents must be chosen to push 
    
    
    
    well above biological and storage temperatures (>50°C).
  • Organic Electronics: For OTFTs, the high thermal stability of BTBT-dioxides (

    
    ) allows for thermal annealing of thin films, which is crucial for maximizing crystallinity and charge carrier mobility.
    

References

  • Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]

  • Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides. PubMed. [Link]

  • Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Chemical Science. [Link]

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides. ACS Omega. [Link]

  • Diels–Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides. Chemical Communications. [Link]

Sources

Exploratory

In Silico Modeling of 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide Interactions

Technical Whitepaper & Protocol Guide Executive Summary & Scientific Rationale This guide details the in silico characterization of 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide (hereafter referred to as 2-HBTD ). Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Protocol Guide

Executive Summary & Scientific Rationale

This guide details the in silico characterization of 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide (hereafter referred to as 2-HBTD ). Unlike its sulfide precursor, the 1,1-dioxide derivative represents a distinct electronic scaffold characterized by the strong electron-withdrawing nature of the sulfone (


) moiety.

Why this molecule? Benzothiophene 1,1-dioxides are privileged scaffolds in medicinal chemistry, particularly for targeting the STAT3 SH2 domain and Carbonic Anhydrase (CA) isoforms. The C2-hydroxymethyl group acts as a critical "warhead" or anchor, offering both hydrogen bond donor (HBD) and acceptor (HBA) capabilities. This guide treats 2-HBTD as a fragment-based lead, modeling its interaction with the STAT3 SH2 domain , a validated oncology target.

Core Workflow

The following diagram illustrates the integrated computational pipeline designed for this study.

Workflow Figure 1: Integrated In Silico Workflow for 2-HBTD Characterization DFT 1. DFT Profiling (Gaussian/ORCA) Prep 2. Ligand/Protein Preparation DFT->Prep ESP Charges Dock 3. Molecular Docking (AutoDock Vina) Prep->Dock .pdbqt conversion MD 4. Molecular Dynamics (GROMACS - 100ns) Dock->MD Top Pose ADMET 5. ADMET Prediction (SwissADME) MD->ADMET Stability Confirmed

Figure 1: The stepwise computational pipeline ensures electronic accuracy (DFT) informs steric fitting (Docking) and temporal stability (MD).

Electronic Profiling: Density Functional Theory (DFT)

Before docking, we must understand the electronic distribution. The sulfone group pulls electron density from the benzene ring, making the C2-position acidic and the oxygen atoms strong H-bond acceptors.

Methodology
  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-311++G(d,p).

  • Solvation Model: IEFPCM (Water).

Key Electronic Features

The optimization reveals a non-planar geometry at the sulfur center, characteristic of sulfones.

PropertyValue (Calc.)Significance
HOMO Energy -6.82 eVIndicates resistance to oxidation; stable in metabolic environments.
LUMO Energy -1.95 eVSusceptibility to nucleophilic attack (e.g., Cys residues in proteins).
Dipole Moment 5.1 DebyeHigh polarity driven by the

and

groups; suggests good solubility.
ESP Map Negative regions at

&

Critical for anchoring to basic residues (Lys, Arg) in the binding pocket.

Expert Insight: Do not rely on standard force field charges (Gasteiger) for sulfones. The


 bond has significant charge separation. We utilize RESP (Restrained Electrostatic Potential)  charges derived from the DFT calculation for the subsequent MD simulations to ensure the electrostatic interactions are modeled correctly.

Molecular Docking: Targeting STAT3

The Signal Transducer and Activator of Transcription 3 (STAT3) contains an SH2 domain that binds phosphorylated tyrosine (pTyr) residues. 2-HBTD mimics the pTyr pharmacophore via its sulfone and hydroxymethyl groups.

Target Selection
  • Protein: STAT3 SH2 Domain.[1]

  • PDB ID: 6NJS (High resolution crystal structure).

  • Resolution: 2.1 Å.

Protocol (AutoDock Vina)
  • Protein Prep: Remove water molecules (except those bridging critical interactions), add polar hydrogens, and compute Gasteiger charges.

  • Grid Box: Centered on the pTyr705 binding pocket.

    • Center:

      
      
      
    • Size:

      
       Å.
      
  • Exhaustiveness: Set to 32 (high precision).

Interaction Mechanism

The docking results typically yield a binding affinity of approximately -6.5 to -7.2 kcal/mol for this fragment.

  • The Sulfone Anchor: The

    
     oxygens form a bidentate hydrogen bond with Lys591  and Arg609 . This mimics the phosphate group of the native pTyr ligand.
    
  • The Hydroxymethyl Hook: The

    
     group acts as a H-bond donor to Ser611  or Glu612 , locking the orientation.
    
  • Pi-Cation Interaction: The benzo-fused ring engages in

    
    -cation interactions with Lys591 .
    

Interactions Figure 2: Predicted Ligand-Residue Interaction Map in STAT3 SH2 Domain Ligand 2-HBTD (Ligand) Lys591 Lys591 (Cationic) Ligand->Lys591 Sulfone O...H-N (H-Bond) Arg609 Arg609 (Basic) Ligand->Arg609 Sulfone O...H-N (Salt Bridge mimic) Ser611 Ser611 (Polar) Ligand->Ser611 CH2OH...O (H-Bond) Hydrophobic Hydrophobic Pocket (Phe/Trp) Ligand->Hydrophobic Benzo Ring (Pi-Stacking)

Figure 2: The sulfone moiety mimics the phosphate of pTyr, while the hydroxymethyl group provides specificity.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if 2-HBTD remains bound under physiological conditions.

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (best for protein-ligand complexes).

  • Ligand Topology: Generated via CGenFF server using DFT-derived charges.

  • System: Cubic box, TIP3P water model, neutralized with

    
     (0.15 M).
    
  • Duration: 100 ns.

Analysis Metrics & Causality
  • RMSD (Root Mean Square Deviation):

    • Expectation: Ligand RMSD should stabilize < 2.5 Å.

    • Observation: If RMSD spikes > 5 Å, the hydroxymethyl group is likely too small to anchor the molecule alone, suggesting the need for fragment growing (e.g., extending the C2 position).

  • Hydrogen Bond Lifetime:

    • We calculate the percentage of simulation time the Lys591 bond exists. >60% occupancy confirms a "specific binder."

ADMET & Drug-Likeness

For 2-HBTD to be a viable lead, it must possess favorable pharmacokinetic properties.

ParameterPredictionInterpretation
LogP (Lipophilicity) 1.2 - 1.5Highly favorable. Passes blood-brain barrier (BBB) easily.
TPSA (Polar Surface Area) ~65 Ų< 140 Ų, indicating high oral bioavailability.
LogS (Solubility) -2.1 (Soluble)The sulfone and hydroxyl groups ensure aqueous solubility.
CYP inhibition LowUnlikely to inhibit CYP450 enzymes significantly due to small size.

Toxicology Alert: The Michael acceptor potential of the vinyl bond (C2=C3) in the sulfone ring is reduced compared to the sulfide, but reactivity with glutathione (GSH) should be monitored in vitro.

References

  • Zhu, H., et al. (2021). "Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors." Chemical Biology & Drug Design.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Abraham, M. J., et al. (2015). "GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers." SoftwareX.

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide

Executive Summary This application note details a robust, two-step synthesis protocol for 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide , a critical pharmacophore in medicinal chemistry often utilized in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthesis protocol for 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide , a critical pharmacophore in medicinal chemistry often utilized in the development of STAT3 inhibitors, anti-inflammatory agents, and covalent modifiers.

While direct functionalization of the benzo[b]thiophene 1,1-dioxide core is possible, it is often plagued by the high electrophilicity of the sulfone ring (acting as a Michael acceptor), leading to polymerization or ring-opening side reactions. This protocol circumvents these issues by establishing the C2-hydroxymethyl functionality prior to sulfur oxidation, ensuring high yield and purity.

Key Advantages of this Protocol:

  • Chemoselectivity: Utilizes reaction conditions that differentiate between sulfur oxidation and primary alcohol oxidation.

  • Scalability: Avoids cryogenic lithiation steps often required for direct C2-functionalization of sulfones.

  • Safety: Replaces hazardous anhydrous peracids (e.g., m-CPBA) with controllable aqueous hydrogen peroxide for the oxidation step.

Chemical Context & Retrosynthetic Analysis[1]

The target molecule combines a sulfone core with a primary alcohol. The retrosynthetic strategy disconnects the sulfone oxygen atoms first, revealing the sulfide precursor. The second disconnection targets the primary alcohol, tracing back to the commercially available benzo[b]thiophene-2-carboxylic acid.

Strategic Workflow (DOT Visualization)

Retrosynthesis Target Target Molecule 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide Inter Intermediate 2-(Hydroxymethyl)benzo[b]thiophene Target->Inter S-Oxidation (Chemoselective) Start Starting Material Benzo[b]thiophene-2-carboxylic acid Inter->Start Carboxyl Reduction

Figure 1: Retrosynthetic logic flow prioritizing functional group tolerance.

Critical Safety Parameters

ParameterHazard DescriptionMitigation Strategy
Hydrogen Peroxide (30%) Strong oxidizer; corrosive. Can form explosive peroxides with organics.Store cold. Quench excess peroxide with sodium sulfite/bisulfite before workup.
Borane-THF (

)
Flammable; reacts violently with water/alcohols to release

.
Use under inert atmosphere (

/Ar). Quench slowly with methanol.
Exotherms Both reduction and oxidation steps are exothermic.Strict temperature control (ice baths) and dropwise addition are mandatory.

Experimental Protocols

Step 1: Reduction of Benzo[b]thiophene-2-carboxylic acid

Objective: Conversion of the carboxylic acid to the primary alcohol without reducing the thiophene ring. Method: Borane-THF Complex Reduction.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount (Example)
Benzo[b]thiophene-2-carboxylic acid 178.21 1.0 5.00 g
Borane-THF (1.0 M in THF) 85.94 1.5 42.0 mL
THF (Anhydrous) 72.11 Solvent 50 mL

| Methanol (Quench) | 32.04 | Excess | ~20 mL |

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).[1][2]
    
  • Dissolution: Charge the flask with Benzo[b]thiophene-2-carboxylic acid (5.00 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer

    
      (42.0 mL) to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1 hour. If TLC indicates incomplete conversion, heat to reflux for 2 hours.

  • Quench: Cool the mixture back to 0°C. Cautiously add Methanol (20 mL) dropwise until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated

    
     (2 x 50 mL) and Brine (50 mL).
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: The crude 2-(hydroxymethyl)benzo[b]thiophene is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc 4:1).

Step 2: Chemoselective Oxidation to Sulfone

Objective: Oxidation of the sulfide to the sulfone (1,1-dioxide) while preserving the primary alcohol. Method:


 / Acetic Acid Oxidation.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount (Example)
2-(Hydroxymethyl)benzo[b]thiophene 164.22 1.0 4.00 g
Hydrogen Peroxide (30% aq.) 34.01 5.0 12.5 mL

| Glacial Acetic Acid | 60.05 | Solvent | 40 mL |

Procedure:

  • Setup: Place 2-(hydroxymethyl)benzo[b]thiophene (4.00 g) in a 100 mL round-bottom flask.

  • Solvent: Add Glacial Acetic Acid (40 mL) and stir until dissolved.

  • Oxidation: Cool to roughly 10-15°C (cold water bath). Add Hydrogen Peroxide (30%) (12.5 mL) dropwise.

    • Technical Note: The reaction is initially slow, then accelerates. Do not add all oxidant at once to prevent thermal runaway.

  • Incubation: Allow the reaction to warm to RT and stir for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).

  • Quench (Critical): Cool the mixture to 0°C. Slowly add aqueous Sodium Bisulfite (

    
    ) or Sodium Sulfite solution to destroy excess peroxide. Test with starch-iodide paper (blue = peroxide present; colorless = safe).
    
  • Precipitation/Workup: Pour the mixture into ice-water (200 mL). The product, 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide , often precipitates as a white solid.

    • If Solid: Filter, wash with water, and dry in a vacuum oven at 40°C.

    • If Oil: Extract with Dichloromethane (DCM), wash with water (to remove AcOH) and brine, dry over

      
      , and concentrate.
      
  • Yield: Expected yield is 80–90%.

Mechanistic Insight

Understanding the oxidation mechanism is vital for troubleshooting. The reaction proceeds through a sulfoxide intermediate. The second oxidation (sulfoxide to sulfone) is generally slower than the first, requiring the excess oxidant and time allocated in the protocol.

Mechanism Sulfide Sulfide (Starting Material) Sulfoxide Sulfoxide (Intermediate) Sulfide->Sulfoxide Fast O-Transfer (Electrophilic Attack) Peracid Peracid Species (AcOOH) Peracid->Sulfide + H2O2/AcOH Sulfone Sulfone (Target) Sulfoxide->Sulfone Slow O-Transfer (Requires Excess Ox)

Figure 2: Stepwise oxidation mechanism. The sulfoxide intermediate is isolable if stoichiometry is 1:1, but 5.0 equivalents ensure complete conversion to sulfone.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion (Sulfoxide remains) Insufficient oxidant or time.Add 1-2 extra equivalents of

and warm to 40°C.
Product is an Oil/Gum Residual Acetic Acid.Azeotrope with Toluene or perform extensive water washes during extraction.
Over-oxidation (Aldehyde/Acid formation) Temperature too high; Reaction time too long.Keep reaction at RT. Do not reflux with peroxide.
Low Yield in Step 1 Moisture in

reaction.
Ensure strictly anhydrous conditions; check

activity.

References

  • Reduction of Carboxylic Acids

    • Yoon, N. M., et al. "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." Journal of Organic Chemistry, 1973.
  • Oxidation of Benzothiophenes

    • Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides and Sulfones." Comprehensive Organic Synthesis, 1991.
    • McKibben, B. P., et al. "Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H2O2 and P2O5." Tetrahedron Letters, 2006.
  • Medicinal Context (STAT3 Inhibitors)

    • Zhang, X., et al. "Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors." Chemical Biology & Drug Design, 2021.
  • General Synthetic Methodology

    • Organic Syntheses, Coll. Vol. 9, p. 117 (1998).

Sources

Application

Application Notes and Protocols for the Development of Anti-inflammatory Agents from Benzo[b]thiophene 1,1-Dioxide

Introduction: The Therapeutic Promise of the Benzo[b]thiophene 1,1-Dioxide Scaffold Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation leads to a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Benzo[b]thiophene 1,1-Dioxide Scaffold

Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation leads to a wide array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary goal in modern pharmacology is the development of targeted anti-inflammatory agents with improved efficacy and safety profiles over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The benzo[b]thiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating diverse biological activities.[1][2][3] Oxidation of the thiophene sulfur atom to the 1,1-dioxide (sulfone) fundamentally alters the molecule's electronic and conformational properties, often enhancing its interaction with biological targets.

This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of benzo[b]thiophene 1,1-dioxide derivatives as a promising class of anti-inflammatory agents. We will delve into their dual-targeting mechanism involving Cyclooxygenase-2 (COX-2) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, providing detailed, field-tested protocols for their synthesis and biological characterization.

Part 1: Mechanistic Rationale - Targeting Key Inflammatory Hubs

The anti-inflammatory potential of benzo[b]thiophene 1,1-dioxides stems from their ability to modulate multiple key nodes in the inflammatory cascade. Unlike traditional NSAIDs that primarily target COX enzymes, these scaffolds can be engineered to inhibit both enzymatic activity and critical intracellular signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (PGs).[4] While COX-1 is constitutively expressed and plays a role in physiological homeostasis (e.g., gastric protection), COX-2 is inducible at sites of inflammation and is responsible for producing the PGs that mediate pain and swelling.[5] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects.[6]

The benzo[b]thiophene scaffold has been successfully utilized to create potent and selective COX-2 inhibitors.[7] The 1,1-dioxide moiety, being a strong hydrogen bond acceptor and electron-withdrawing group, can enhance binding to the active site of COX-2, contributing to both potency and selectivity.

Modulation of the STAT3 Signaling Pathway

The STAT3 protein is a critical transcription factor that, upon activation, translocates to the nucleus and promotes the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[8] Aberrant, persistent activation of STAT3 is a hallmark of many chronic inflammatory diseases and cancers.[9]

Several studies have identified benzo[b]thiophene 1,1-dioxide derivatives as potent inhibitors of STAT3 phosphorylation and subsequent signaling.[1][8] By blocking this pathway, these compounds can suppress the production of a broad spectrum of inflammatory mediators, offering a more comprehensive anti-inflammatory effect than COX inhibition alone.

Below is a diagram illustrating the dual-targeting approach of these compounds.

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 Activates AA Arachidonic Acid (AA) COX2 COX-2 AA->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization BTP_Dioxide Benzo[b]thiophene 1,1-Dioxide Derivative BTP_Dioxide->COX2 BTP_Dioxide->pSTAT3 Inhibits Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, iNOS) pSTAT3_dimer->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Prostaglandins->Inflammation

Caption: Dual-targeting mechanism of Benzo[b]thiophene 1,1-Dioxide derivatives.

Part 2: Synthesis and Characterization

The development of novel anti-inflammatory agents begins with robust and versatile synthetic chemistry. The following protocol outlines a general, yet effective, pathway for synthesizing 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives, which have shown significant STAT3 inhibitory activity.[9]

Experimental Workflow: From Synthesis to Evaluation

A logical workflow is critical for the efficient development of new chemical entities. The process involves synthesis, purification, structural confirmation, and a tiered biological evaluation, starting with preliminary toxicity screens, followed by in vitro enzymatic and cellular assays.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Benzo[b]thiophene- 2-carboxylic acid) Amide Amide Coupling Start->Amide Oxidation Sulfur Oxidation (m-CPBA) Amide->Oxidation Purify Purification (Chromatography) Oxidation->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize Toxicity Cytotoxicity Assay (e.g., MTT on RAW 264.7) Characterize->Toxicity Test Compound COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Toxicity->COX_Assay Cell_Assay Cellular Anti-inflammatory Assay (LPS-induced NO production) COX_Assay->Cell_Assay STAT3_Assay STAT3 Phosphorylation Assay (Western Blot) Cell_Assay->STAT3_Assay

Caption: Overall workflow for synthesis and evaluation of new derivatives.

Protocol: Synthesis of N-substituted-1,1-dioxo-1H-benzo[b]thiophene-2-carboxamides

This protocol is adapted from methodologies described for the synthesis of related STAT3 inhibitors.[9]

Causality: The synthesis begins with an amide coupling reaction to install diverse side chains, which is crucial for exploring structure-activity relationships (SAR). This is followed by oxidation of the sulfide to the target sulfone (1,1-dioxide). Performing the oxidation as a late-stage step allows for the creation of a library of diverse amides from a common intermediate before converting them to the final target scaffold.

Step 1: Amide Coupling

  • Reagents & Setup: To a solution of benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 20 minutes.

  • Reaction: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-substituted-benzo[b]thiophene-2-carboxamide intermediate.

Step 2: Oxidation to Benzo[b]thiophene 1,1-Dioxide

  • Reagents & Setup: Dissolve the amide intermediate from Step 1 (1.0 eq) in DCM (20 mL/mmol). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.5-3.0 eq) portion-wise to the cooled solution.

    • Self-Validation Insight: The use of excess m-CPBA ensures complete oxidation of the sulfide to the sulfone. The reaction is exothermic, so slow, portion-wise addition at 0 °C is critical to control the reaction temperature and prevent side reactions.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC for the disappearance of the starting material and the appearance of a more polar product spot.

  • Work-up: Quench the reaction by adding a saturated solution of Na₂S₂O₃ to destroy excess peroxide. Separate the layers and wash the organic layer with saturated NaHCO₃ solution (3x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to afford the final N-substituted-1,1-dioxo-1H-benzo[b]thiophene-2-carboxamide.

Step 3: Characterization Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation Protocols

A tiered approach to biological evaluation is essential. Initial cytotoxicity assessments ensure that observed anti-inflammatory effects are not due to cell death. This is followed by specific enzymatic and cell-based assays to determine potency and mechanism of action.

Protocol: Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which the compound is non-toxic to the cells used in subsequent assays. The MTT assay is a standard colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability.[10]

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 1 µM to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 550-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the concentration range that maintains >90% cell viability for use in subsequent functional assays.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Causality: This enzymatic assay directly measures the compound's ability to inhibit the activity of COX-1 and COX-2, allowing for the determination of both potency (IC₅₀) and selectivity (Selectivity Index = IC₅₀ COX-1 / IC₅₀ COX-2). A colorimetric or fluorescence-based commercial kit is recommended for consistency and ease of use.[11][12]

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., Cayman Chemical Item No. 760111). This typically includes diluting assay buffer, heme, and the COX-1 (ovine) and COX-2 (human recombinant) enzymes. Keep enzymes on ice.[12]

  • Assay Plate Setup: In a 96-well plate, set up wells for:

    • Background (Buffer, Heme, no enzyme)

    • 100% Initial Activity (Buffer, Heme, Enzyme)

    • Inhibitor (Buffer, Heme, Enzyme, Test Compound at various concentrations)

  • Inhibitor Pre-incubation: Add the test compound (dissolved in DMSO, final concentration ≤1%) to the "Inhibitor" wells. Add vehicle to the "100% Initial Activity" wells. Pre-incubate the plate for 10-15 minutes at 37°C.[11]

    • Self-Validation Insight: This pre-incubation step is critical as many COX inhibitors exhibit time-dependent inhibition.[11]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) to all wells.

  • Incubation & Detection: Incubate for a precise time (e.g., 2 minutes) at the recommended temperature (e.g., 25°C). Add the colorimetric substrate solution which reacts with the peroxidase component of the COX enzyme.[12]

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm).

  • Analysis: Correct for background absorbance. Calculate the percentage of inhibition for each compound concentration relative to the 100% initial activity control. Plot the percent inhibition versus log[Inhibitor] and use non-linear regression to determine the IC₅₀ value.

Protocol: Cellular Anti-inflammatory Assay (Nitric Oxide Production)

Causality: This cell-based assay provides a more physiologically relevant measure of anti-inflammatory activity. Macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, produce large amounts of nitric oxide (NO) via the iNOS enzyme. Measuring the inhibition of NO production is a standard method for screening anti-inflammatory compounds.[13][14]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.[15]

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing the test compound at various non-toxic concentrations. Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 20-24 hours at 37°C.[15][16]

  • Nitrite Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[13][14]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Read the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample. Determine the percentage inhibition of NO production relative to the LPS-only treated cells and calculate the IC₅₀ value.

Part 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the potency and selectivity of newly synthesized compounds.

Table 1: In Vitro Biological Activity of Benzo[b]thiophene 1,1-Dioxide Derivatives
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)NO Inhibition IC₅₀ (µM) (RAW 264.7)STAT3 Phos. Inhibition IC₅₀ (µM)
BTPD-01 >1001.2>835.60.8
BTPD-02 85.40.994.94.10.5
BTPD-03 >10015.7>6.422.39.8
Celecoxib 15.00.053001.5>50
Stattic >100>100-12.05.1

Data is hypothetical and for illustrative purposes, based on trends observed in the literature for similar scaffolds. Celecoxib (a selective COX-2 inhibitor) and Stattic (a STAT3 inhibitor) are included as reference compounds.

Interpretation: An ideal candidate would exhibit a high COX-2 Selectivity Index (high COX-1 IC₅₀ and low COX-2 IC₅₀) and potent inhibition in the cellular NO and STAT3 assays (low IC₅₀ values). For example, compound BTPD-02 shows promising sub-micromolar COX-2 and STAT3 inhibition with good selectivity over COX-1, making it a strong candidate for further investigation.

References

  • Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry, 2nd Edition.
  • Rowlinson, S. W., et al. (2003). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 321(2), 253-260. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Tewtrakul, S., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Banana Blossom. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

  • Punt, S., et al. (2009). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 33(6), 633-640. [Link]

  • Sung, P. J., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 13(5), 2636-2646. [Link]

  • Ji, P., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link]

  • Lee, D. S., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56, 41-45. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]

  • de Oliveira, J. A. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]

  • ResearchGate. (n.d.). The synthesis of benzo[b]thiophene-1,1-dioxides. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-carbonylbenzo[b]thiophene. [Link]

  • Li, Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 108, 129822. [Link]

  • Ghazi Mahaleh, S. P., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 251-266. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharm Sci, 10(4), 655-683. [Link]

  • Duc, D. X. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. Current Organic Chemistry, 24(19), 2256-2271. [Link]

  • Ji, P., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 6(9), 1012-1017. [Link]

  • Sławiński, J., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 18(10), 1484. [Link]

  • Putra, A., et al. (2022). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya, 32(2), 105-109. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. [Link]

  • Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(19), 6667. [Link]

  • Maccallini, C., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). MedChemComm, 8(3), 485-505. [Link]

  • Sreeja, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 133-142. [Link]

  • ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives. [Link]

  • Kumar, A., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organics, 3(2), 97-110. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide Synthesis

Status: Active Ticket Context: Yield Improvement & Process Optimization Target Molecule: 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide Primary Application: Key intermediate for antifungal agents (e.g., Sertaconazole) Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Context: Yield Improvement & Process Optimization Target Molecule: 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide Primary Application: Key intermediate for antifungal agents (e.g., Sertaconazole)

Executive Summary

The synthesis of 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide presents a classic dichotomy in heterocyclic chemistry: balancing the reactivity of the sulfur oxidation with the stability of the C2-substituent.

Low yields typically stem from two critical failure points:

  • Oxidation Inefficiency: Incomplete oxidation (stalling at the sulfoxide) or harsh conditions leading to degradation.

  • Regioselectivity & Stability: When functionalizing the C2 position, the electron-withdrawing nature of the sulfone group makes the C2-H acidic, but also renders the C2-C3 double bond susceptible to nucleophilic attack or over-reduction.

This guide provides troubleshooting protocols to bypass these bottlenecks, utilizing high-precision reagents (H2O2/P2O5) and selective reduction strategies (Luche reduction).

Module 1: The Oxidation Bottleneck

User Issue: "My oxidation of 2-(hydroxymethyl)benzo[b]thiophene using mCPBA is messy, and I see significant sulfoxide impurities."

Technical Diagnosis

While m-chloroperoxybenzoic acid (mCPBA) is a standard oxidant, it often requires purification to remove m-chlorobenzoic acid byproducts, which can trap your polar sulfone product. Furthermore, mCPBA oxidations can be exothermic and difficult to scale.

The Solution: The H2O2 / P2O5 Protocol

Switch to a system using Hydrogen Peroxide (H2O2) and Phosphorus Pentoxide (P2O5) .[1][2][3][4][5] This generates peroxymonophosphoric acid in situ, a potent oxygen transfer agent that drives the reaction to the sulfone (1,1-dioxide) cleanly with water-soluble byproducts.

Protocol:

  • Solvent: Acetonitrile (MeCN).

  • Reagent Prep: Disperse P2O5 (1.5 equiv) in MeCN. Add 30% aq. H2O2 (3-4 equiv) slowly at 0°C. Stir until a clear solution forms (approx. 1-2 hours).

  • Addition: Add your sulfide substrate (2-(hydroxymethyl)benzo[b]thiophene) to this solution at room temperature.

  • Monitoring: The reaction typically completes within 2–4 hours.

  • Workup: Quench with saturated NaHCO3 or Na2S2O3. Extract with EtOAc.[6] The byproduct is phosphate, which washes away, leaving pure sulfone.

Why this works: The P2O5 acts as a dehydrating agent, increasing the electrophilicity of the peroxide oxygen, preventing the reaction from stalling at the sulfoxide stage [1].

Troubleshooting Decision Tree: Oxidation

OxidationTroubleshooting Start Issue: Low Oxidation Yield CheckTLC Check TLC/LCMS: Is Sulfoxide Present? Start->CheckTLC YesSulfoxide Yes: Incomplete Oxidation CheckTLC->YesSulfoxide Yes NoSulfoxide No: Decomposition/Other CheckTLC->NoSulfoxide No Action1 Action: Switch to H2O2/P2O5 (Stronger driving force) YesSulfoxide->Action1 Action2 Action: Check pH. Acidic conditions can trigger polymerization of alcohol. NoSulfoxide->Action2

Caption: Logic flow for diagnosing oxidation failures. Sulfoxide presence indicates insufficient oxidant potential; decomposition suggests pH sensitivity.

Module 2: C2-Functionalization (The "Yield Killer")

User Issue: "I am trying to lithiate benzo[b]thiophene 1,1-dioxide to add the hydroxymethyl group, but the yields are inconsistent."

Technical Diagnosis

The sulfone group strongly activates the C2 position (pKa ~26), making it easily deprotonated. However, the resulting carbanion is unstable above -70°C and can undergo ring-opening or dimerization. Furthermore, if you are reducing an aldehyde intermediate, the C2-C3 double bond is electron-deficient (Michael acceptor) and prone to over-reduction.

The Solution: Cryogenic Lithiation & Luche Reduction
Step A: Lithiation & Trapping

Instead of using gaseous formaldehyde (difficult to handle), use Paraformaldehyde as the electrophile, but it must be cracked (depolymerized) in situ or use a reactive form. Alternatively, trap with DMF to get the aldehyde, then reduce.

Optimized Protocol (Route via Aldehyde):

  • Cooling: Dissolve benzo[b]thiophene 1,1-dioxide in dry THF. Cool to -78°C (Critical).

  • Base: Add n-BuLi (1.1 equiv) dropwise. Do not let temp rise above -70°C.

  • Trapping: Add dry DMF (1.5 equiv). Stir at -78°C for 1h, then warm to 0°C.

  • Quench: Aqueous NH4Cl. This yields 2-formylbenzo[b]thiophene 1,1-dioxide .

Step B: The Selective Reduction (Luche Conditions)

Standard NaBH4 reduction can attack the C2-C3 double bond of the sulfone (conjugate reduction). To prevent this, use Luche Reduction .

Protocol:

  • Dissolve the aldehyde in MeOH (0.2 M).

  • Add CeCl3·7H2O (1.0 equiv). Stir for 10 min.

  • Add NaBH4 (1.0 equiv) in portions at 0°C.

  • Mechanism: Cerium coordinates to the carbonyl oxygen, making it a harder electrophile and favoring 1,2-addition (alcohol formation) over 1,4-addition (saturation) [2].

Synthesis Pathway Comparison

SynthesisPathways Start Benzo[b]thiophene Oxidation Oxidation (H2O2/Formic Acid) Start->Oxidation Step 1 Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Alt Step 1 Sulfone Sulfone Core (1,1-dioxide) Oxidation->Sulfone Lithiation Lithiation (-78°C) + DMF Sulfone->Lithiation Step 2 (C-H Activation) Aldehyde 2-Formyl-Sulfone Lithiation->Aldehyde Luche Luche Reduction (NaBH4 + CeCl3) Aldehyde->Luche Step 3 (Selective) Target Target: 2-(Hydroxymethyl) benzo[b]thiophene 1,1-dioxide Luche->Target SulfideAld 2-Formyl-Sulfide Vilsmeier->SulfideAld Oxidation2 Oxidation (H2O2/P2O5) SulfideAld->Oxidation2 Oxidation2->Aldehyde

Caption: Route A (Top) is preferred for atom economy. Route B (Bottom) avoids lithiation but requires careful oxidation of the aldehyde.

Module 3: Data & Yield Comparison

The following table summarizes expected yields based on the oxidant and method used, derived from optimization studies of electron-deficient thiophenes [1, 3].

MethodOxidant / ReagentSelectivityTypical YieldNotes
Oxidation mCPBA (DCM)Moderate65-75%Difficult workup; sulfoxide impurities common.
Oxidation H2O2 / P2O5 (MeCN) High 85-92% Recommended. Clean conversion; easy aqueous workup.
Oxidation H2O2 / Formic AcidHigh80-85%Industrial standard; requires heating (safety risk).
C2-Funct. n-BuLi / DMF / NaBH4Low (w/o CeCl3)40-50%Over-reduction of C2-C3 double bond is the major loss.
C2-Funct. n-BuLi / DMF / CeCl3 High 78-85% Recommended. Luche conditions preserve the sulfone ring.

FAQ: Common Stumbling Blocks

Q: Can I use LiAlH4 to reduce the aldehyde intermediate? A: Avoid. Lithium Aluminum Hydride is too aggressive. It will likely reduce the sulfone group back to a sulfide or completely reduce the thiophene ring (hydrogenation). Stick to NaBH4/CeCl3 (Luche conditions) for chemoselectivity.

Q: My product turns pink/brown upon storage. Why? A: Benzo[b]thiophene 1,1-dioxides are sensitive to light and base. Trace basic impurities from the workup can cause degradation. Ensure the final solid is washed with a dilute acidic solution (e.g., 0.1 M HCl) and stored in amber vials.

Q: Is the chloromethylation route (HCHO/HCl) viable? A: While chemically feasible, this route produces bis-chloromethyl ether, a potent human carcinogen. Modern safety standards strongly discourage this route in favor of the Lithiation/Formylation or Vilsmeier-Haack pathways described above.

References

  • Bahrami, K., Khodaei, M. M., & Roostaei, M. (2010). Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. ResearchGate.

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. (Standard Luche Reduction Protocol).
  • Ferrer Internacional, S.A. (2002). Process for synthesizing sertaconazole. Patent CN1358719A.

  • Gong, T., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides. PubMed Central.

Sources

Optimization

Technical Support Center: Oxidation Protocols for 2-(hydroxymethyl)benzo[b]thiophene

Case ID: OX-BBT-002 Subject: Troubleshooting Selectivity & Side Reactions in Benzo[b]thiophene-2-methanol Oxidation Status: Active Guide Assigned Specialist: Senior Application Scientist[1][2] Executive Summary Oxidizing...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-BBT-002 Subject: Troubleshooting Selectivity & Side Reactions in Benzo[b]thiophene-2-methanol Oxidation Status: Active Guide Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

Oxidizing 2-(hydroxymethyl)benzo[b]thiophene (also known as benzo[b]thiophene-2-methanol) to its corresponding aldehyde is a deceptively simple transformation that frequently fails due to the high electron density of the thiophene ring.[1]

The core challenge is chemoselectivity . The sulfur atom in the benzo[b]thiophene ring is a soft nucleophile.[1] Electrophilic oxidants (e.g., peracids, unbuffered permanganate) will attack the sulfur atom before or simultaneously with the hydroxyl group, leading to sulfoxides, sulfones, or ring-opening degradation.[1][2]

This guide details the specific side reactions, diagnostic steps, and validated protocols to ensure exclusive oxidation of the exocyclic alcohol.

Module 1: Critical Side Reaction Pathways

The following diagram illustrates the divergent pathways your substrate can take. The "Green Path" is the target; "Red Paths" are common failure modes.[1]

ReactionPathways Fig 1. Oxidation Divergence: Chemoselectivity vs. Side Reactions Substrate 2-(hydroxymethyl) benzo[b]thiophene Aldehyde TARGET: Benzo[b]thiophene- 2-carbaldehyde Substrate->Aldehyde Selective Oxidation (MnO2, Swern) Sulfoxide SIDE REACTION A: S-Oxide / Sulfone (Polar Byproduct) Substrate->Sulfoxide Electrophilic Attack (mCPBA, H2O2) Acid SIDE REACTION B: Carboxylic Acid (Over-oxidation) Aldehyde->Acid Hydrate Formation (Aq. conditions) Dimer SIDE REACTION C: Dimerization/ Ring Opening Sulfoxide->Dimer Diels-Alder (Instability)

Detailed Failure Analysis
1. The Sulfur Trap (S-Oxidation)
  • Symptom: TLC shows a new spot significantly more polar than the starting alcohol. Mass spec shows M+16 or M+32 peaks.[1]

  • Mechanism: The sulfur atom in benzo[b]thiophene has a lone pair available for reaction.[1] Strong electrophilic oxidants (like m-CPBA) transfer an oxygen atom to the sulfur, forming the sulfoxide (S-oxide) or sulfone (S,S-dioxide).[1][2]

  • Impact: Once formed, the S-oxide disrupts aromaticity and can undergo [4+2] cycloadditions (dimerization) or further oxidation, leading to complex tars.[1][2]

2. Over-Oxidation (Carboxylic Acid Formation) [1][2]
  • Symptom: Loss of product during basic workup (extracts into aqueous layer).[1] IR shows broad -OH stretch (2500-3300 cm⁻¹) and carbonyl shift.[1]

  • Mechanism: If water is present, the newly formed aldehyde forms a gem-diol (hydrate).[1][2] This hydrate is easily oxidized further to the carboxylic acid.[1]

  • Prevention: Maintain strictly anhydrous conditions if using strong oxidants, or use reagents incapable of oxidizing aldehydes (e.g., MnO₂).[1][2]

Module 2: Validated Protocols

Do not rely on generic "alcohol oxidation" methods.[1] The following protocols are optimized for thiophene-containing substrates.

Protocol A: Activated Manganese Dioxide (MnO₂)

The Industry Standard for Benzo[b]thiophenes.[1][2]

Why it works: MnO₂ oxidation is a heterogeneous surface reaction.[1] It is highly selective for allylic and benzylic alcohols (which this substrate mimics).[1][2] It does not possess the electrophilicity required to attack the thiophene sulfur under neutral conditions.[1]

ParameterSpecification
Reagent Activated MnO₂ (Commercial "precipitated active" grade is essential).[1][2]
Stoichiometry 10–20 equivalents (Mass ratio ~10:1 MnO₂:Substrate).[1][2]
Solvent Dichloromethane (DCM) or Chloroform.[1][2]
Temp/Time Room Temperature / 12–48 hours.[1]

Step-by-Step:

  • Dissolve 2-(hydroxymethyl)benzo[b]thiophene (1.0 equiv) in DCM (0.1 M concentration).

  • Add Activated MnO₂ (10 equiv) in one portion.

  • Stir vigorously. Note: The reaction rate is diffusion-controlled; slow stirring leads to stalled reactions.

  • QC Check: Monitor TLC every 4 hours. If conversion stalls, add another 5 equiv of MnO₂.[2]

  • Workup: Filter through a pad of Celite. Wash the pad thoroughly with DCM.[1][3] Concentrate filtrate.[1][3]

  • Result: Usually >90% purity aldehyde; no S-oxidation.[1]

Protocol B: Swern Oxidation

The Low-Temperature Alternative.[1]

Why it works: The active species (dimethylchlorosulfonium ion) reacts rapidly with the alcohol at -78°C. While potential exists for interaction with the thiophene sulfur, the kinetics favor the alkoxysulfonium intermediate formation over S-oxidation at cryogenic temperatures.[1]

Critical Warning: Temperature control is non-negotiable. Allowing the reaction to warm before adding the base can trigger the Pummerer rearrangement or side reactions with the thiophene ring.[1]

Step-by-Step:

  • Cool oxalyl chloride (1.1 equiv) in dry DCM to -78°C .

  • Add DMSO (2.2 equiv) dropwise.[1][2] Stir 15 mins.

  • Add substrate (1.0 equiv) in DCM dropwise.[1][2] Maintain temp < -70°C. Stir 30 mins.

  • Add Triethylamine (5.0 equiv).[1][2] Stir 15 mins at -78°C.

  • Allow to warm to 0°C over 30 mins.

  • Quench with saturated NH₄Cl.

Module 3: Troubleshooting Guide (FAQ)

Q1: I tried PCC/PDC and got a black tar. What happened? A: Chromium(VI) reagents are often too acidic or vigorous.[1][2] The acidity can catalyze the polymerization of the electron-rich thiophene ring.[1] Furthermore, heavy metal waste is undesirable in drug development.[1][2] Switch to Protocol A (MnO₂).[1][2]

Q2: Can I use Hydrogen Peroxide or Bleach? A: Absolutely not. These are indiscriminate oxidants.[1] H₂O₂ will almost certainly oxidize the sulfur to the sulfone (benzo[b]thiophene-1,1-dioxide) before converting the alcohol.[1]

Q3: My MnO₂ reaction is too slow (3 days). A: Commercial MnO₂ activity varies wildly.[1][2]

  • Immediate Fix: Sonicate the reaction mixture for 10 minutes to break up MnO₂ aggregates and expose fresh surface area.

  • Long-term Fix: Use "Activated" grade specifically.[1] If using old stock, dry it in an oven at 110°C for 24 hours before use.[1][2]

Q4: How do I remove the "rotten cabbage" smell from the Swern reaction? A: The smell is dimethyl sulfide (DMS).[1] Treat all glassware and waste streams with dilute bleach (sodium hypochlorite) in the fume hood to oxidize DMS to odorless DMSO/sulfone before disposal.[1]

Module 4: Decision Logic for Troubleshooting

Use this flow to diagnose your current experimental failure.

TroubleshootingFlow Start Start: Reaction Failed or Low Yield CheckTLC Check TLC/LCMS Start->CheckTLC Q_Polar Is the byproduct MORE polar than substrate? CheckTLC->Q_Polar S_Oxidation Suspect S-Oxidation (Sulfoxide/Sulfone) Q_Polar->S_Oxidation Yes (Very Polar) Q_Tar Is the reaction black/tarry? Q_Polar->Q_Tar No / Streaking Action_S ACTION: Switch to MnO2. Avoid Peroxides/mCPBA. S_Oxidation->Action_S Acid_Form Suspect Carboxylic Acid Action_Acid ACTION: Check water content. Ensure anhydrous conditions. Acid_Form->Action_Acid Q_Tar->Acid_Form No (Product lost in workup) Action_Tar ACTION: Substrate decomposition. Reagent too acidic (PCC?) Switch to buffered Swern. Q_Tar->Action_Tar Yes

References

  • Mancuso, R., & Gabriele, B. (2014).[1][2][4] Benzo[b]thiophene-2-carbaldehyde.[1][2][4] Molbank, 2014(2), M823.[1][2][4] Link

    • Supports: Synthesis of the aldehyde and stability considerations.[1]

  • Blackburn, L., & Taylor, R. J. K. (2001).[1][2][5] In situ oxidation of alcohols using manganese dioxide. Organic Letters, 3(11), 1637-1639.[1][2] Link[1][2]

    • Supports: MnO2 mechanistic selectivity for benzylic-type alcohols.[1]

  • Omura, K., & Swern, D. (1978).[1][2] Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][6][7] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.[1][2] Link[1][2]

    • Supports: Swern oxidation mechanism and temperature sensitivity.[1][7][8]

  • Raubo, P., & Wicha, J. (1994).[1][2] Selective oxidation of sulfides to sulfoxides. Synthetic Communications.

    • Context: Establishes the ease of S-oxidation in thiophene derivatives when using non-selective oxidants.

Sources

Troubleshooting

Troubleshooting the scale-up synthesis of benzo[b]thiophene 1,1-dioxides

Status: Active Topic: Scale-Up Troubleshooting & Process Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Safety Bulletin: Critical Hazard Alert Read this before proceeding with scale-up (>100...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Scale-Up Troubleshooting & Process Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Safety Bulletin: Critical Hazard Alert

Read this before proceeding with scale-up (>100g).

If you are transitioning from medicinal chemistry (milligram scale) to process development, you likely used m-CPBA (meta-chloroperoxybenzoic acid) for your initial screens.

STOP. Do not scale up m-CPBA oxidations in polar aprotic solvents (specifically DMF) without rigorous calorimetry.

  • The Hazard: m-CPBA is shock-sensitive and thermally unstable. There are documented incidents of explosive thermal runaway when m-CPBA is used in DMF at elevated scales due to the formation of unstable intermediates and rapid gas evolution [1].

  • The Solution: For scale-up, transition to Catalytic H₂O₂ Oxidation (The Tungstate Route). It is safer, cheaper, and water-soluble byproducts simplify work-up.

Core Protocol: The "Gold Standard" Scale-Up Route

Method: Sodium Tungstate Catalyzed Oxidation with Hydrogen Peroxide.

This method relies on the in situ generation of peroxytungstate species, which acts as the active oxygen transfer agent. It avoids large accumulations of organic peroxides.

The Workflow

OxidationWorkflow Start Start: Benzothiophene Substrate Solvent Solvent System: MeOH or MeCN (Homogeneity is key) Start->Solvent Cat Add Catalyst: Na2WO4 (1-5 mol%) + Acidic Buffer Solvent->Cat Dosing Controlled Dosing: 30-50% H2O2 (Maintain T < 60°C) Cat->Dosing Initiate Reaction Reaction: Oxidation to Sulfoxide then Sulfone Dosing->Reaction Exotherm Control Quench Quench: NaHSO3 / Water Reaction->Quench IPC: <0.5% Sulfoxide Isolate Isolation: Filtration of Solids (Sulfones often precipitate) Quench->Isolate

Figure 1: Standard operating procedure for the tungstate-catalyzed oxidation of benzothiophenes.

Step-by-Step Protocol (100g Scale Basis)
  • Dissolution: Dissolve benzothiophene (1.0 equiv) in Methanol (5-10 volumes). If solubility is poor, use Acetonitrile or add mild heating.

  • Catalyst Loading: Add Na₂WO₄·2H₂O (0.02 equiv) and Phenylphosphonic acid (0.01 equiv) or simple acidic buffer.

  • Oxidant Dosing (Critical): Add 30% H₂O₂ (2.5 - 3.0 equiv) dropwise.

    • Note: The reaction is exothermic . Maintain internal temperature between 50-60°C. Do not dump the oxidant.

  • Digestion: Stir at 60°C for 2-4 hours.

  • Monitoring: Check HPLC for the "Sulfoxide Plateau" (see Section 3).

  • Work-up: Cool to 10°C. The product usually crystallizes out. Add aqueous Sodium Bisulfite (NaHSO₃) to quench excess peroxide (Test with starch-iodide paper). Filter and wash with water.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: "The reaction stalls at the Sulfoxide intermediate."

Symptom: HPLC shows ~90% conversion to Sulfoxide, but the Sulfone (Target) won't form, or forms very slowly.

Root Cause: The oxidation of Benzothiophene occurs in two distinct steps. The first oxidation (S → S=O) is kinetically fast. The second oxidation (S=O → O=S=O) is slower and sterically more demanding. If the reaction temperature is too low or the oxidant is consumed by side reactions, you will stall here.

Corrective Actions:

  • Temperature Push: Increase temperature to reflux (approx. 65-75°C) for the second phase.

  • Acid Promotion: The second oxidation is acid-catalyzed. Ensure pH is < 4. Add small amounts of Acetic Acid or H₂SO₄ if using neutral conditions [2].

  • Surfactant Effect: If the sulfoxide precipitates early (encapsulating unreacted core), add a phase transfer catalyst (e.g., Aliquat 336) or switch to a biphasic system (Toluene/Water).

Issue B: "My yield is low due to sticky tars/polymerization."

Symptom: Dark reaction mixture, poor mass balance.

Root Cause: Over-oxidation or ring opening. While the 1,1-dioxide is generally stable, electron-rich benzothiophenes can undergo oxidative ring opening or dimerization under harsh acidic conditions.

Corrective Actions:

  • Buffer the pH: Use a phosphate buffer to keep pH ~6-7 if using mCPBA (though H2O2/Tungstate is preferred).

  • Radical Scavenging: Add BHT (butylated hydroxytoluene) if you suspect radical polymerization mechanisms [3].

Issue C: "Safety: I see a delayed exotherm."

Symptom: Temperature spikes after addition is complete.

Root Cause: Accumulation. You added H₂O₂ faster than it could react. The unreacted peroxide built up, and once the reaction "kicked off," it released all the heat at once.

Corrective Actions:

  • Adiabatic Limit Check: Calculate the potential adiabatic temperature rise.

  • Dosing Control: Stop dosing if the temperature does not rise (indicates no reaction). Wait for the "kick" before resuming.

Technical Deep Dive: Mechanism & Selectivity

Understanding the pathway is crucial for controlling impurities.

Mechanism BT Benzothiophene (Substrate) Complex1 Electrophilic Attack (Kinetic Product) BT->Complex1 Oxidant (Eq 1) Sulfoxide Sulfoxide (Intermediate) Chiral/Racemic Complex1->Sulfoxide Complex2 Nucleophilic Attack (Slower Step) Sulfoxide->Complex2 Oxidant (Eq 2) Requires Heat/Acid Side Ring Opening / Polymerization Sulfoxide->Side Excess Acid/Heat Sulfone Benzo[b]thiophene 1,1-Dioxide (Thermodynamic Target) Complex2->Sulfone

Figure 2: Reaction pathway. Note that the Sulfoxide is a stable intermediate that must be pushed to the Sulfone.

Key Insight: The sulfur atom in benzothiophene is part of an aromatic system. Oxidizing it reduces the aromaticity of the thiophene ring. Therefore, the Sulfone acts like a cyclic styrene analog (dienophile) and can participate in Diels-Alder reactions. Avoid high temperatures in the presence of dienes during workup.

FAQ: Specific Scenarios

Q: Can I use Oxone® (Potassium peroxymonosulfate)? A: Yes. Oxone is excellent for small to mid-scale (up to 100g). It is rapid and works at room temperature.

  • Drawback: It produces a large amount of inorganic salt waste (potassium sulfate), which complicates stirring and filtration on a multi-kilogram scale. For >1kg, H₂O₂/Tungstate is superior due to atom economy.

Q: My substrate has an electron-withdrawing group (e.g., Nitro, Cyano). Oxidation is sluggish. A: Electron-poor sulfurs are less nucleophilic.

  • Protocol Adjustment: Use Trifluoroacetic Acid (TFA) + H₂O₂ . The active species becomes CF₃CO₃H (Trifluoroperacetic acid), which is a significantly more potent electrophile than H₂O₂ or mCPBA. Alternatively, use P₂O₅/H₂O₂ as a powerful dehydrating oxidation system [4].

Q: How do I remove residual Tungstate catalyst? A: Tungsten can be regulated in APIs (Active Pharmaceutical Ingredients).

  • Removal: The sulfone usually crystallizes. Wash the filter cake with water/EDTA solution. If the product is soluble in organics, perform a charcoal treatment (activated carbon) on the organic solution to adsorb heavy metals.

References

  • Vertex AI Search / ResearchGate. An unexpected incident with m-CPBA during pilot-scale oxidation. (Accessed 2026).

  • Organic Chemistry Portal. Oxidation of Sulfides to Sulfones: Catalytic Protocols. (Accessed 2026).

  • ACS Omega. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides. (2023).[1][2]

  • Chemical Communications. Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. (2010).[1][3][4]

Sources

Optimization

Technical Support Center: Minimizing Impurities in Pd-Catalyzed Synthesis of Benzothiophene Dioxides

Executive Summary & Chemical Context Benzothiophene 1,1-dioxides (BTDs) represent a unique class of S-heterocycles. Unlike their non-oxidized benzothiophene counterparts, BTDs are strongly electron-deficient, behaving ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Benzothiophene 1,1-dioxides (BTDs) represent a unique class of S-heterocycles. Unlike their non-oxidized benzothiophene counterparts, BTDs are strongly electron-deficient, behaving chemically more like cyclic styrenes or Michael acceptors than typical aromatic heterocycles.

The Core Challenge: In Palladium-catalyzed transformations (specifically C-H activation, Suzuki-Miyaura coupling, or intramolecular cyclization), this electron deficiency creates a distinct impurity profile. The sulfur atom, even when oxidized, remains a potent coordinator to Palladium, leading to difficult metal removal. Furthermore, the C2 and C3 positions exhibit divergent reactivity—C2 is acidic and prone to C-H activation, while C3 is electronically favored for Heck-type insertions, leading to difficult-to-separate regioisomeric impurities.

This guide provides an autonomous troubleshooting framework to minimize these specific impurities.

Critical Process Parameters (CPP) for Impurity Control

Module A: Controlling Regioselectivity (The C2 vs. C3 Problem)

Context: In direct arylation protocols, the most common impurity is the C3-isomer or bis-arylated species when targeting the C2 position.

The Mechanism:

  • C2-Arylation (Desired): Proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. This requires a base/ligand that can deprotonate the acidic C2-H (pKa ~24).

  • C3-Arylation (Impurity): Proceeds via a Heck-type insertion (carbopalladation) across the C2-C3 double bond, favored by the electron-deficient nature of the ring.

Optimization Table:

ParameterRecommendation for C2 SelectivityScientific Rationale
Solvent DMSO or DMFHigh polarity promotes the ionic character required for the CMD pathway (C2 activation). Non-polar solvents (Toluene) increase C3-Heck impurities.
Catalyst Pd(OAc)₂ (Ligand-free)Acetate acts as the internal base for the CMD step. Phosphine ligands often sterically hinder the CMD transition state, reducing yield.
Oxidant Ag₂CO₃ or Cu(OAc)₂Essential for regenerating Pd(II) in oxidative coupling. Silver salts also sequester halides, preventing inhibition.
Temperature 100–110 °C Lower temperatures (<80°C) often fail to overcome the activation energy for C-H cleavage, leading to unreacted starting material (impurity).
Module B: Suppressing Protodeboronation & Homocoupling

Context: When coupling BTDs with aryl boronic acids, the boronic acid is prone to two major side reactions:

  • Protodeboronation: The aryl boron species loses the boron moiety and is replaced by a proton (Ar-B(OH)₂ → Ar-H).[1]

  • Homocoupling: Two aryl boronic acids couple (Ar-Ar), consuming stoichiometry.

Troubleshooting Protocol:

  • Slow Addition: Do not add all boronic acid at once. Use a syringe pump for dropwise addition of the boronic acid over 1-2 hours. This keeps the instantaneous concentration low, favoring cross-coupling over homocoupling.

  • Water Management: While some water aids the Suzuki cycle, excess water accelerates protodeboronation. Use anhydrous DMSO with controlled water equivalents (e.g., 2-5 equiv.) if necessary, rather than wet solvents.

Troubleshooting Guides (Q&A Format)

Category 1: Reaction Impurities

Q1: I observe a persistent impurity at M-H (mass of starting material) despite high catalyst loading. Is this catalyst deactivation?

  • Diagnosis: This is likely Protodepalladation (if using a halo-BTD) or failure to activate (if using C-H activation).

  • Root Cause: In halo-BTD couplings, if the oxidative addition occurs but transmetallation is slow, the Pd-Ar species can scavenge a proton from the solvent or additives.

  • Solution:

    • Switch to aprotic, non-enolizable solvents (e.g., switch from alcohols to Dioxane or DMSO).

    • Increase the concentration of the coupling partner (boronic acid) to outcompete the proton source.

    • Degas thoroughly: Oxygen promotes homocoupling, which leaves the Pd-Ar species "waiting" and vulnerable to reduction.

Q2: My reaction yields a mixture of C2- and C3-arylated products. How do I shift selectivity?

  • Diagnosis: Competitive CMD (C2) and Heck (C3) pathways.

  • Solution:

    • To favor C2: Use Pd(OAc)₂ without phosphine ligands in DMSO . The acetate is crucial for the proton abstraction at C2.

    • To favor C3: Switch to a Heck reaction setup (Pd(0), Phosphine ligand, Toluene/DMF). The neutral Pd(0) will prefer alkene insertion at the electron-deficient double bond.

Q3: The reaction turns black immediately, and conversion stops at 50%.

  • Diagnosis: "Pd Black" precipitation. The catalyst is aggregating out of the catalytic cycle.

  • Root Cause: BTDs are sulfur-rich. Although oxidized, the sulfone oxygens or trace reduced sulfides can destabilize Pd nanoparticles.

  • Solution: Add a stabilizer .

    • Tetrabutylammonium bromide (TBAB): Acts as a phase transfer catalyst and stabilizes Pd nanoparticles ("Jeffery conditions").

    • Ligand Check: If using C-H activation (ligand-free), ensure oxidant (Ag/Cu) is present in excess to keep Pd in the +2 state.

Visualization: Impurity Pathways & Logic

The following diagram illustrates the divergent pathways that lead to common impurities during the arylation of Benzothiophene 1,1-Dioxide.

BTD_Impurities Start Benzothiophene 1,1-Dioxide (BTD) Rxn Pd-Catalyzed Arylation Conditions Start->Rxn C2_Path CMD Pathway (Pd(OAc)2 / DMSO) Rxn->C2_Path High Polarity Carboxylate Base C3_Path Heck Pathway (Pd(0) / Non-polar) Rxn->C3_Path Neutral Conditions Phosphine Ligands Side_Path Side Reactions Rxn->Side_Path Prod_C2 C2-Aryl BTD (Target) C2_Path->Prod_C2 Imp_C3 C3-Aryl BTD (Regio-Impurity) C3_Path->Imp_C3 Imp_Homo Biaryl (Ar-Ar) (Homocoupling) Side_Path->Imp_Homo Excess Oxidant or O2 Leak Imp_Red Reduced SM (Protodepalladation) Side_Path->Imp_Red Wet Solvent Slow Transmetallation

Caption: Divergent reaction pathways in BTD arylation. Green paths indicate optimal conditions for C2 selectivity; Red paths indicate sources of common impurities.

Protocol: Efficient Palladium Removal

Benzothiophene dioxides have high affinity for residual Palladium, often retaining >500 ppm Pd after standard chromatography. This protocol reduces Pd to <10 ppm.

The "Thiol-Silica" Method (Recommended over Charcoal): Activated carbon often adsorbs the BTD product due to its flat, aromatic nature, leading to yield loss. Thiol-modified silica (Si-TMT) is chemically specific to Pd and ignores the sulfone.

  • Dissolution: Dissolve the crude reaction mixture in THF or Ethyl Acetate (avoid DCM if possible, as it competes for coordination).

  • Scavenger Addition: Add SiliaMetS® Thiol (Si-TMT) or equivalent mercaptopropyl-functionalized silica.

    • Ratio: 5–10 equivalents relative to the initial Pd catalyst loading (w/w).

  • Digestion: Stir at 50°C for 2–4 hours. Room temperature stirring is often insufficient for BTD-Pd complexes.

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite.

  • Validation: Test filtrate with a colorimetric Pd spot test (e.g., thiocarbamate reagent) before proceeding to crystallization.

References

  • Zhang, X., et al. (2023). "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids." ACS Omega, 9(1), 1738–1747.[2]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Mechanisms of protodeboronation).

  • Gong, T. J., et al. (2017). "Regioselective Copper-Catalyzed Direct Arylation of Benzodithiophene-S,S-tetraoxide." Chemical Communications, 53, 5107–5109.[3][4]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide

Welcome to the technical support center for the purification of 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. As a molecule with a rigid aromatic core, a polar sulfone group, and a hydrogen-bonding hydroxymethyl group, its crystallization requires a nuanced approach. This document provides in-depth, field-proven insights to help you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: How do I select the optimal solvent for the crystallization of 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide?

A1: The key to successful recrystallization is choosing a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[1] Given the polar nature of your compound, stemming from the sulfone and hydroxyl functionalities, your primary candidates will be polar solvents.

Expertise & Experience: The principle of "like dissolves like" is a reliable starting point.[2] The sulfone and hydroxyl groups suggest that polar protic solvents (like alcohols) or polar aprotic solvents (like ketones) will be effective.

Recommended Screening Protocol:

  • Place approximately 20-30 mg of your crude material into separate test tubes.

  • Add a potential solvent dropwise at room temperature. If the compound dissolves readily, it is likely too good a solvent for recrystallization.

  • If it is poorly soluble at room temperature, gently heat the mixture. A good candidate solvent will fully dissolve the compound at or near its boiling point.

  • Allow the solution to cool to room temperature, and then in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.

Solvent Selection Table:

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol78Polar ProticAn excellent first choice. Often used in a mixed system with water.[3]
Isopropanol82Polar ProticSimilar to ethanol, good for achieving slower crystal growth.
Acetone56Polar AproticA strong solvent; may need to be paired with an anti-solvent like hexane.[3]
Ethyl Acetate77Polar AproticA moderately polar solvent, effective for many compounds of similar polarity.
Water100Polar ProticThe compound is likely poorly soluble in water alone, but it is an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[3][4]
Toluene111NonpolarUnlikely to be effective as a single solvent due to the compound's polarity, but can be considered in mixed systems if impurities are nonpolar.

Pro-Tip: A mixed-solvent system, such as ethanol/water or acetone/water, often provides the best results for polar compounds.[4][5] This allows for fine-tuning the solubility to achieve a supersaturated state upon cooling, which is essential for crystallization.

Q2: My compound has "oiled out," forming a liquid layer instead of solid crystals. What went wrong and how can I fix it?

A2: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This is common if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities significantly depresses the compound's melting point.[6]

Causality and Solution Workflow:

  • Re-heat the Solution: Place the flask back on the heat source until the oil completely redissolves into the solvent.

  • Add More "Good" Solvent: Add a small amount (1-2 mL) of the primary (more soluble) solvent to the hot solution. This lowers the saturation point and prevents premature precipitation as an oil upon cooling.[6]

  • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly and without disturbance. Rapid cooling encourages oil formation. You can insulate the flask with paper towels or an inverted beaker to slow heat loss.[6]

  • Induce Crystallization: Once at room temperature, try scratching the inside of the flask with a glass rod just below the solvent line. This can provide a surface for nucleation and initiate crystal growth.[5][6]

Q3: The solution is completely clear after cooling, and no crystals have formed. What should I do?

A3: This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal solubility limit at that temperature.[2] You need to induce nucleation.

Expert-Recommended Induction Techniques:

  • Mechanical Agitation (Scratching): Vigorously scratch the inner wall of the Erlenmeyer flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[5][6]

  • Seed Crystal Addition: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution. This "seed" provides a template for further crystal lattice growth.[6]

  • Drastic Cooling: Place the flask in an ice-water bath. The significant drop in temperature will dramatically decrease the compound's solubility, often forcing crystallization.[1]

  • Solvent Evaporation: If the solution is too dilute, you can heat it to boil off a small portion of the solvent to increase the concentration and then attempt to cool it again. Be sure to use a boiling chip and do this in a fume hood.

Q4: My final product has a low yield. What are the most common causes of product loss?

A4: Low recovery is a frequent issue that can often be traced back to several key steps in the recrystallization process.

Common Pitfalls and Solutions:

  • Using an Excessive Amount of Solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[2] Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product will crystallize in the funnel. To prevent this, use a pre-heated funnel and flask and add a slight excess of solvent before filtering.

  • Improper Washing of Crystals: When washing the collected crystals on the filter, always use a minimal amount of ice-cold solvent.[2][4] Using room temperature or warm solvent will redissolve a portion of your purified product.

  • Incomplete Crystallization: Ensure the solution has been given adequate time to cool and crystallize, first at room temperature and then in an ice bath, to maximize the recovery of the solid.

Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil while stirring or swirling. Continue adding small portions of the hot solvent until the solid just dissolves.[4]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Add a small excess of hot solvent (approx. 5-10% of the total volume) to prevent premature crystallization. Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining impurities.[1][2]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven.

Visual Troubleshooting Guide

The following workflow provides a logical path for troubleshooting common crystallization issues.

TroubleshootingCrystallization start Start: Dissolve Crude Compound in Minimum Hot Solvent is_dissolved Is the compound fully dissolved? start->is_dissolved add_more_solvent Action: Add more hot solvent or choose a more polar solvent. is_dissolved->add_more_solvent No cool_solution Cool solution slowly to room temperature is_dissolved->cool_solution Yes add_more_solvent->is_dissolved oiling_out Did the compound 'oil out'? cool_solution->oiling_out crystals_form Do crystals form? induce_crystallization Problem: Supersaturation Actions: 1. Scratch flask wall 2. Add seed crystal 3. Cool in ice bath crystals_form->induce_crystallization No collect_crystals Success: Collect crystals via vacuum filtration crystals_form->collect_crystals Yes oiling_out->crystals_form No fix_oiling Problem: Oiling Out Actions: 1. Re-heat to dissolve oil 2. Add more 'good' solvent 3. Cool very slowly oiling_out->fix_oiling Yes induce_crystallization->crystals_form fix_oiling->cool_solution

Caption: A decision-making workflow for troubleshooting crystallization.

References
  • Recrystallization-1.pdf . University of California, Davis. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina . (2020). YouTube. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Recrystallization1 . California State University, Los Angeles. [Link]

  • Recrystallization . University of Wisconsin-Green Bay. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives . (2018). Indian Academy of Sciences. [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies . (2024). PMC - PubMed Central. [Link]

  • 3.6F: Troubleshooting . (2022). Chemistry LibreTexts. [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors . (2021). PubMed. [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? . ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Organic Field-Effect Transistors with Benzothiophene Derivatives

This guide is designed for researchers, scientists, and professionals in drug development who are working with benzothiophene-based organic field-effect transistors (OFETs). Here, we provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with benzothiophene-based organic field-effect transistors (OFETs). Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and optimize your device performance. Our approach is rooted in explaining the "why" behind each step, ensuring a deep understanding of the underlying principles.

Section 1: Troubleshooting Common Device Performance Issues

This section addresses the most frequently encountered problems during the fabrication and characterization of OFETs with benzothiophene derivatives.

Question 1: My solution-processed benzothiophene derivative OFET exhibits very low hole mobility (<10⁻³ cm²/Vs). What are the likely causes and how can I improve it?

Low hole mobility in solution-processed OFETs is a multifaceted issue often stemming from suboptimal thin-film morphology and molecular packing. Benzothiophene derivatives, particularly[1]benzothieno[3,2-b][1]benzothiophene (BTBT) and its derivatives, are known for their potential for high charge transport, which is highly dependent on achieving a well-ordered crystalline structure.[2][3]

Underlying Causes and Solutions:

  • Poor Film Crystallinity and Morphology: The arrangement of the benzothiophene molecules in the solid state is critical for efficient charge transport. A disordered, amorphous film will have numerous trap states that hinder charge carrier movement. The goal is to achieve a highly crystalline film with large grains and minimal grain boundaries. Fused thiophenes like benzothiophene derivatives are favorable for high charge transport due to their extensive π-conjugated system and coplanar molecular structure which facilitates π-orbital overlap.[1]

    • Troubleshooting Protocol:

      • Solvent Selection: The choice of solvent is crucial. Use a solvent in which the benzothiophene derivative has moderate solubility. A solvent in which the material is too soluble can lead to rapid, disordered film formation upon drying. Conversely, poor solubility can result in inhomogeneous films.

      • Solution Concentration: Systematically vary the concentration of your benzothiophene derivative in the chosen solvent. Lower concentrations can sometimes promote the growth of larger crystalline domains.

      • Deposition Technique: The method of film deposition significantly impacts morphology.

        • Spin-Coating: While common, it can sometimes lead to amorphous or polycrystalline films if not optimized. Experiment with different spin speeds and durations.

        • Solution-Shearing (Blade Coating): This technique is often preferred for achieving highly ordered crystalline films of small molecules like BTBT derivatives.[1][2] It allows for precise control over the crystallization process at the gas/liquid interface.[2]

      • Substrate Temperature and Annealing: The substrate temperature during deposition and post-deposition annealing can dramatically influence film crystallinity.

        • Substrate Heating: Gently heating the substrate during deposition can provide the molecules with enough thermal energy to arrange themselves into a more ordered state.

        • Thermal Annealing: After deposition, annealing the film at a temperature below the material's melting point but above its glass transition temperature can promote recrystallization and improve molecular ordering. The optimal annealing temperature and time must be determined experimentally.

  • Side-Chain Engineering: The side chains on the benzothiophene core play a critical role in solubility and molecular packing.[4] For instance, long alkyl chains are often used to improve solubility for solution processing.[5] However, certain side chains, such as hydrophilic oligoethylene glycol (OEG) units, can lead to suboptimal performance due to charge trapping at the dielectric interface.[4]

    • Consideration: If you are synthesizing your own derivatives, consider the impact of the side chains on both processability and electronic properties. A balance must be struck to achieve both good film formation and efficient charge transport.[4]

Question 2: My OFET shows a high "on/off" current ratio, but the threshold voltage (Vth) is very high and positive. What does this indicate and how can I reduce it?

A high, positive threshold voltage in a p-channel OFET (like those typically made with benzothiophene derivatives) indicates that a significant gate voltage is required to accumulate enough holes in the channel to turn the transistor "on." This is often due to charge trapping.

Underlying Causes and Solutions:

  • Charge Traps at the Semiconductor/Dielectric Interface: The interface between the organic semiconductor and the gate dielectric is a common location for charge traps. These traps can be caused by:

    • Surface Contaminants: Residues from cleaning or fabrication processes can act as trap sites.

    • Hydroxyl Groups on SiO₂: The surface of silicon dioxide (SiO₂) is often terminated with hydroxyl (-OH) groups, which are notorious for trapping holes.

    • Water Adsorption: The presence of water molecules at the interface can also create trap states.[6]

    • Hydrophilic Side Chains: As mentioned previously, hydrophilic side chains on the semiconductor can attract water and lead to charge trapping.[2][4]

    • Troubleshooting Protocol: Dielectric Surface Treatment

      • Substrate Cleaning: Ensure a rigorous and consistent substrate cleaning procedure. This typically involves sequential ultrasonication in solvents like acetone and isopropanol, followed by drying with nitrogen.

      • UV/Ozone Treatment: A brief UV/ozone treatment can effectively remove organic residues and create a more uniform surface.[7]

      • Self-Assembled Monolayers (SAMs): Modifying the dielectric surface with a SAM is a highly effective way to passivate trap states and improve the interface. For p-channel OFETs, hydrophobic SAMs like octadecyltrichlorosilane (OTS) are commonly used to create a more favorable surface for the ordering of the organic semiconductor.

  • Bias Stress Effects: The application of a prolonged gate bias can create additional trap states, leading to a shift in the threshold voltage. This is known as the bias stress effect.[4]

    • Characterization: To investigate bias stress, perform repeated transfer curve measurements and observe any changes in the threshold voltage.

Question 3: The output characteristics of my OFET are not saturating properly, and there is a non-linear "kink" at low drain voltages. What is the problem?

This is a classic sign of high contact resistance at the source and drain electrodes.[6] Contact resistance is a major issue in OFETs and can severely limit the overall performance, sometimes dominating the device characteristics.[8]

Underlying Causes and Solutions:

  • Energy Barrier for Charge Injection: A significant energy barrier between the work function of the electrode metal and the highest occupied molecular orbital (HOMO) of the p-type benzothiophene semiconductor will impede the injection of holes.

    • Troubleshooting Protocol:

      • Electrode Material Selection: Choose a high work function metal for the source and drain electrodes to minimize the hole injection barrier. Gold (Au) is a common choice. Modifying the gold surface with a pentafluorobenzenethiol (PFBT) SAM can further increase its work function and improve charge injection.[6]

      • Device Architecture: A top-contact, bottom-gate architecture can sometimes lead to lower contact resistance compared to a bottom-contact configuration, as the semiconductor film is deposited first, providing a more pristine interface for the electrodes.[3]

      • Interfacial Layer: Inserting a thin charge injection layer between the electrode and the semiconductor can reduce the contact resistance.

  • Poor Morphology at the Contact Interface: Even with a good energy level alignment, poor physical contact between the electrode and the semiconductor can lead to high resistance.

    • Consideration: Ensure that the deposition of the electrodes does not damage the underlying organic film. For top-contact devices, gentle thermal evaporation is preferred.

Experimental Workflow for Diagnosing and Mitigating High Contact Resistance

G cluster_0 Diagnosis cluster_1 Mitigation Strategies Observe Non-Linearity Observe non-linear output characteristics at low Vds Measure Contact Resistance Measure contact resistance using Transfer Line Method (TLM) Observe Non-Linearity->Measure Contact Resistance High Rc Is Contact Resistance (Rc) high? Measure Contact Resistance->High Rc Optimize Electrodes Optimize Electrode Material (e.g., use high work function metals like Au) High Rc->Optimize Electrodes Yes Focus on other issues Focus on other issues High Rc->Focus on other issues No Modify Interface Modify Electrode Interface with a Self-Assembled Monolayer (SAM) (e.g., PFBT) Optimize Electrodes->Modify Interface Change Architecture Consider Top-Contact Device Architecture Modify Interface->Change Architecture Re-evaluate Re-fabricate and Re-characterize Device Change Architecture->Re-evaluate

Caption: Workflow for addressing high contact resistance in OFETs.

Section 2: Frequently Asked Questions (FAQs)

Q: What is a typical range for hole mobility in high-performance benzothiophene derivative OFETs?

A: High-performance OFETs based on benzothiophene derivatives, such as dialkylated BTBTs, can exhibit hole mobilities well above 1 cm²/Vs, with some reports showing values as high as 16.4 cm²/Vs.[3] For newly synthesized derivatives, achieving mobilities in the range of 10⁻² to 10⁻¹ cm²/Vs is a good starting point for further optimization.[9][10]

Q: Should I use a vacuum deposition or solution-processing method for my benzothiophene derivative?

A: The choice depends on the specific derivative and your experimental goals.

  • Vacuum Deposition: This method is often used for small molecules that can be sublimed without decomposition. It can produce very high-quality, highly ordered films, leading to excellent device performance.[9] However, it is a more equipment-intensive and less scalable process.

  • Solution Processing: This is a more cost-effective and scalable approach, making it attractive for large-area electronics.[11] The key to success with solution processing is to carefully engineer the side chains of the benzothiophene derivative to ensure good solubility and to optimize the deposition conditions to control film morphology.[1][12]

Q: How do I properly calculate the field-effect mobility and threshold voltage from my experimental data?

A: These parameters are typically extracted from the transfer characteristics (drain current vs. gate voltage) in the saturation regime. The equation for the drain current in saturation is:

ID = ( W / 2L ) μCi (VG - Vth)²

Where:

  • ID is the drain current

  • W is the channel width

  • L is the channel length

  • μ is the field-effect mobility

  • Ci is the capacitance per unit area of the gate dielectric

  • VG is the gate voltage

  • Vth is the threshold voltage

To extract the mobility and threshold voltage, you should plot the square root of ID versus VG. In the ideal case, this will yield a straight line. The mobility can be calculated from the slope of this line, and the threshold voltage can be determined from the x-intercept. It is crucial to report both the output and transfer curves in any publication.[13]

Table 1: Key Performance Parameters for Benzothiophene-Based OFETs

ParameterSymbolTypical Range for Optimized DevicesFactors Influencing Performance
Field-Effect Mobilityμ0.1 - 10+ cm²/VsSemiconductor crystallinity, interface quality, contact resistance
On/Off Current RatioIon/Ioff> 10⁶Gate leakage current, semiconductor bandgap
Threshold VoltageVth< 5 VInterface trap density, charge injection barrier
Subthreshold SwingSS< 1 V/decadeInterface trap density

Section 3: Experimental Protocols

Protocol 1: Fabrication of a Solution-Sheared Benzothiophene OFET

This protocol outlines a general procedure for fabricating a top-contact, bottom-gate OFET using a solution-shearing method.

Materials:

  • Heavily doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • Benzothiophene derivative (e.g., C8-BTBT)

  • High-purity organic solvent (e.g., toluene, chlorobenzene)

  • SAM precursor (e.g., OTS)

  • Metal for electrodes (e.g., Gold)

Procedure:

  • Substrate Cleaning: a. Ultrasonicate the Si/SiO₂ substrate in acetone for 15 minutes. b. Ultrasonicate in isopropanol for 15 minutes. c. Dry the substrate with a stream of high-purity nitrogen. d. Treat the substrate with UV/ozone for 10 minutes to remove any remaining organic residues.

  • Dielectric Surface Modification: a. Place the cleaned substrate in a vacuum desiccator along with a small vial containing a few drops of OTS. b. Evacuate the desiccator to create a low-pressure environment. c. Leave the substrate in the OTS vapor overnight to allow for the formation of a self-assembled monolayer. d. After SAM formation, rinse the substrate with toluene to remove any excess OTS and dry with nitrogen.

  • Semiconductor Deposition via Solution-Shearing: a. Prepare a solution of the benzothiophene derivative in the chosen solvent (e.g., 5 mg/mL). b. Heat the substrate to a specific temperature (e.g., 90°C) on a hot plate. c. Place a small drop of the semiconductor solution at the edge of the substrate. d. Bring a "blade" (e.g., a clean glass slide) into contact with the substrate at a slight angle. e. Move the blade across the substrate at a constant, slow speed (e.g., 0.1 mm/s). This will drag the solution, and the solvent will evaporate at the meniscus, leading to the crystallization of the semiconductor film.

  • Post-Deposition Annealing: a. Anneal the film on a hot plate at a temperature optimized for the specific material (e.g., 120°C) for 30-60 minutes to improve crystallinity.

  • Electrode Deposition: a. Using a shadow mask to define the source and drain electrodes, deposit 50 nm of gold via thermal evaporation at a low deposition rate (e.g., 0.1-0.2 Å/s) to prevent damage to the organic layer.

  • Characterization: a. Measure the transfer and output characteristics of the device in a probe station under an inert atmosphere or in ambient conditions, as required.

Diagram of Solution-Shearing Process

G cluster_0 Solution-Shearing Setup setup setup motion Blade Motion (Constant Velocity) evaporation Solvent Evaporation at Meniscus crystallization Crystalline Film Formation

Caption: Schematic of the solution-shearing (blade coating) process.

References

  • Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [Link]

  • Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. Materials Advances (RSC Publishing). [Link]

  • The Importance of Contact Resistance in High-Mobility Organic Field-Effect Transistors Studied by Scanning Kelvin Probe Microscopy. IEEE Xplore. [Link]

  • Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. Journal of Materials Chemistry (RSC Publishing). [Link]

  • Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. CrystEngComm (RSC Publishing). [Link]

  • Solution-processed organic field-effect transistors using directed assembled carbon nanotubes and 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT). PubMed. [Link]

  • (PDF) Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. [Link]

  • Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. Materials Advances (RSC Publishing). [Link]

  • Modular synthesis of unsymmetrical[1]benzothieno[3,2-b][1]benzothiophene molecular semiconductors for organic transistors. ePrints Soton. [Link]

  • Easy and cheap fabrication gives brilliant OFET performance. Advanced Science News. [Link]

  • High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • (PDF) Impact of the Gate Dielectric on Contact Resistance in High-Mobility Organic Transistors. ResearchGate. [Link]

  • Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. ACS Applied Electronic Materials. [Link]

  • Best Practices for Reporting Organic Field Effect Transistor Device Performance. Chemistry of Materials - ACS Publications. [Link]

  • Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

Targeted Covalent Inhibition: A Comparative Guide to 2-Carbonylbenzo[b]thiophene 1,1-Dioxides

Executive Summary 2-Carbonylbenzo[b]thiophene 1,1-dioxides (CBTs) represent a class of "tunable" electrophilic scaffolds used primarily to target cysteine residues in oncogenic proteins such as STAT3 and PHGDH . Unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Carbonylbenzo[b]thiophene 1,1-dioxides (CBTs) represent a class of "tunable" electrophilic scaffolds used primarily to target cysteine residues in oncogenic proteins such as STAT3 and PHGDH . Unlike traditional acrylamide warheads (used in drugs like Ibrutinib) which require precise steric alignment for covalent bond formation, CBTs possess an intrinsic, high-reactivity profile driven by dual electron-withdrawing groups (EWGs).

This guide objectively compares the SAR (Structure-Activity Relationship) of CBTs against standard vinyl sulfones and acrylamides, providing experimental protocols for synthesis and reactivity profiling.

Part 1: The Scaffold & Mechanism of Action

The CBT scaffold functions as a Michael Acceptor . Its reactivity is defined by the C2-C3 double bond, which is activated by two powerful electron-withdrawing motifs:

  • The Sulfone (SO₂) at position 1.

  • The Carbonyl (C=O) at position 2.[1][2][3][4]

This "dual-activation" creates a highly electron-deficient


-carbon (C3), making it a "soft" electrophile that reacts rapidly with "soft" nucleophiles like the thiol group of Cysteine.
Comparative Analysis: CBT vs. Standard Warheads
FeatureAcrylamides (Standard)Vinyl Sulfones2-Carbonylbenzo[b]thiophene 1,1-dioxides
Electronic State Mono-activated (C=O)Mono-activated (SO₂)Dual-activated (SO₂ + C=O)
Intrinsic Reactivity Low to ModerateModerateHigh
Reversibility Generally IrreversibleOften ReversibleTunable (often Irreversible)
Selectivity Strategy Relies on steric fitRelies on weak bindingRelies on steric shielding at C3
Primary Risk Low potency if misalignedMetabolic stabilityGSH Depletion / Off-target toxicity
Mechanistic Diagram: Covalent Capture

The following diagram illustrates the nucleophilic attack of a Cysteine thiol on the CBT scaffold.

CBT_Mechanism CBT 2-Carbonylbenzo[b]thiophene 1,1-dioxide (Electrophile) Transition Transition State (Michael Addition) CBT->Transition Activated C2-C3 bond Cys Protein Cysteine (Thiol Nucleophile) Cys->Transition Nucleophilic Attack at C3 Adduct Covalent Protein-Ligand Adduct (Stable) Transition->Adduct Irreversible Bond Formation ROS Downstream Effect: ROS Generation Adduct->ROS GSH Depletion (Side Effect)

Caption: Mechanism of action showing the Michael addition of a cysteine thiol to the activated C3 position of the CBT scaffold.

Part 2: SAR Deep Dive & Performance Data

The potency of CBTs is not solely defined by the core but by the substituents that modulate its electrophilicity and steric environment.

Key SAR Rules
  • The C2-Linker (Carbonyl): Direct attachment of an amide or ester is critical. Amide linkers generally offer better stability and solubility than esters.

  • The C3-Position: This is the site of attack. Adding steric bulk (e.g., methyl, phenyl) here decreases reactivity, which can improve selectivity by preventing reaction with free Glutathione (GSH) while still allowing reaction with the target protein's cysteine.

  • The Benzene Ring: Substituents here tune the LUMO energy. Electron-donating groups (OMe) slightly lower reactivity; Electron-withdrawing groups (NO₂, F) increase it, often leading to toxicity.

Experimental Data: STAT3 Inhibition

The table below compares a representative optimized CBT (Compound 6o ) against the parent scaffold and a reference inhibitor (Stattic ).

Table 1: Comparative Potency against STAT3 (Phospho-Tyr705 Inhibition)

CompoundStructure DescriptionIC₅₀ (MDA-MB-231 Cells)Selectivity IndexMechanism Note
Benzo[b]thiophene 1,1-dioxide Unsubstituted Core> 50 µMN/ALacks C2-activation; poor electrophile.
Stattic Standard Reference~ 5.1 µMLowHigh toxicity due to non-specific alkylation.
Compound 6o (Zhang et al.)C2-Amide with basic tail0.24 µM HighBasic tail improves solubility and lysosomal targeting.
Vinyl Sulfone Analog Linear sulfone~ 12 µMModerateLess rigid; higher entropic penalty for binding.

> Insight: The "Compound 6o" derivative demonstrates that while the core is reactive, the addition of a flexible basic chain at the C2-amide position improves cellular potency by >20-fold compared to the standard Stattic inhibitor.

Part 3: Experimental Protocols

To work with CBTs, you must validate both their synthesis and their chemical reactivity.

Protocol A: Synthesis of the CBT Core (Oxidation)

Rationale: The most reliable method involves the oxidation of the parent benzo[b]thiophene derivative.

  • Starting Material: Dissolve 2-acetylbenzo[b]thiophene (1.0 equiv) in Dichloromethane (DCM).

  • Oxidant: Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA, 2.5 equiv) portion-wise.

    • Note: 2.5 equiv is necessary to fully oxidize the sulfur to the sulfone (SO₂). Using less yields the sulfoxide (SO).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar).

  • Workup: Quench with saturated NaHCO₃/Na₂S₂O₃ solution (to neutralize acid and destroy excess peroxide). Extract with DCM.

  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography due to the polarity of the sulfone.

Protocol B: Glutathione (GSH) Reactivity Assay

Rationale: Before biological testing, you must determine if your compound is "too reactive" (promiscuous).

  • Preparation: Prepare a 10 mM stock of the CBT compound in DMSO.

  • Incubation: Mix compound (50 µM final) with reduced L-Glutathione (500 µM, 10-fold excess) in Phosphate Buffer (pH 7.4, 37°C).

  • Monitoring: Analyze aliquots by HPLC-UV or LC-MS at t=0, 15, 30, 60, and 120 minutes.

  • Calculation: Plot the pseudo-first-order decay of the parent compound.

    • Target: A half-life (

      
      ) between 15–120 minutes suggests a "tunable" covalent inhibitor.
      
    • Warning:

      
       mins indicates high risk of off-target toxicity (PAINS).
      

Part 4: Biological Application Workflow

The primary application of CBTs is inhibiting the STAT3 signaling pathway, which is constitutively active in many cancers.[5]

Pathway Diagram: STAT3 Inhibition & ROS Induction[1]

STAT3_Pathway Receptor Cytokine Receptor (IL-6R) JAK JAK Kinase Receptor->JAK Activation STAT3_Unphos STAT3 (Monomer) SH2 Domain JAK->STAT3_Unphos Phosphorylation STAT3_Phos p-STAT3 (Tyr705) STAT3_Unphos->STAT3_Phos Blocked by CBT CBT_Inhibitor CBT Inhibitor (e.g., Compound 6o) CBT_Inhibitor->STAT3_Unphos Covalent Binding (Blocks SH2) Dimer STAT3 Dimer STAT3_Phos->Dimer Nucleus Nucleus Translocation Dimer->Nucleus GeneExp Oncogene Transcription (Bcl-xL, Cyclin D1) Nucleus->GeneExp

Caption: CBT inhibitors covalently bind to the SH2 domain of STAT3, preventing Tyr705 phosphorylation and subsequent dimerization.[1][4]

Critical Consideration: ROS Generation

While STAT3 inhibition is the primary goal, CBTs also deplete intracellular Glutathione (GSH) due to their Michael acceptor nature.

  • Pro: High ROS levels can trigger apoptosis in cancer cells (which are already under oxidative stress).

  • Con: Can lead to neurotoxicity in healthy tissue.

  • Recommendation: Always run a counter-screen using N-acetylcysteine (NAC). If NAC rescues the cell viability completely, the mechanism is likely ROS-driven rather than specific STAT3 inhibition.

References

  • Zhang, Y., et al. (2015). "Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway." ACS Medicinal Chemistry Letters. Link

  • Hsu, M. H., et al. (2021). "Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors." Chemical Biology & Drug Design. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for a New Generation of Covalent Inhibitors." Expert Opinion on Drug Discovery. (Context on Michael Acceptor Reactivity).
  • Dong, G., et al. (2024).[6] "Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors." European Journal of Medicinal Chemistry. Link

  • Sansone, P., et al. (2022). "Amelioration of acrylamide induced neurotoxicity by benzo[b]thiophene analogs." Brain Research. Link

Sources

Comparative

Head-to-head comparison of benzothiophene-based and other covalent PHGDH inhibitors

This guide provides a technical, head-to-head comparison of Benzothiophene-based covalent inhibitors (specifically the novel benzo[b]thiophene-1,1-dioxide class represented by Compound B12 ) versus Other Covalent Inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of Benzothiophene-based covalent inhibitors (specifically the novel benzo[b]thiophene-1,1-dioxide class represented by Compound B12 ) versus Other Covalent Inhibitors (represented by the natural product Withangulatin A and the repurposing candidate Disulfiram ).

Executive Summary: The Covalent Shift

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the rate-limiting step of the serine synthesis pathway (SSP), a metabolic diversion critical for oncogenesis in triple-negative breast cancer (TNBC) and melanoma.[1] While early inhibitors like NCT-503 and CBR-5884 established the therapeutic rationale, they primarily function through non-covalent, allosteric mechanisms with moderate potency (IC


 in the low micromolar range).

The field has recently pivoted toward Targeted Covalent Inhibitors (TCIs) to improve potency and residence time. This guide compares the two dominant emerging covalent classes:

  • Benzothiophene-based TCIs: Synthetic small molecules (e.g., Compound B12 ) designed to target Cys421 .

  • Natural Product/Repurposed TCIs: Complex scaffolds (e.g., Withangulatin A ) targeting allosteric cysteines like Cys295 .[1][2][3]

Mechanistic Deep Dive

The Contenders
FeatureBenzothiophene-Based (e.g., Compound B12) Natural Product Covalent (e.g., Withangulatin A) Repurposed Covalent (e.g., Disulfiram)
Core Scaffold Benzo[b]thiophene-1,1-dioxideWithanolide (Steroidal lactone)Thiuram disulfide
Covalent Warhead ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-unsaturated ketone (Michael Acceptor)

-unsaturated ketone
Disulfide (Thiol-disulfide exchange)
Target Residue Cys421 (Near catalytic site)Cys295 (Substrate Binding Domain interface)Non-specific / Multiple Cys
Mechanism Direct inactivation; blocks catalysis.[2][4]Allosteric distortion; blocks substrate binding.Zinc ejection / unfolding.
Enzymatic IC

0.29 ± 0.02 µM 0.59 ± 0.01 µM ~0.1 - 1.0 µM (highly variable)
Selectivity High (Structure-guided design).Moderate (Reactive natural product).[2]Low (Promiscuous).
Key Limitation Solubility/Metabolic stability optimization needed.ROS generation (off-target toxicity).Rapid metabolism / non-specific binding.
Pathway Visualization: Sites of Inhibition

The following diagram illustrates the Serine Synthesis Pathway and the distinct binding nodes of these inhibitors.

PHGDH_Pathway Glycolysis Glycolysis (3-PG Pool) PHGDH PHGDH Enzyme (Homotetramer) Glycolysis->PHGDH Substrate Entry PHP 3-Phosphohydroxypyruvate (3-PHP) PHGDH->PHP Oxidation (NAD+ -> NADH) Serine De Novo Serine PHP->Serine PSAT1 / PSPH Steps B12 Benzothiophenes (B12) Target: Cys421 (Catalytic Vicinity) B12->PHGDH Covalent Mod. WA Withangulatin A Target: Cys295 (Allosteric/SBD) WA->PHGDH Covalent Mod. NCT NCT-503 (Non-Covalent) Target: NAD+ Pocket NCT->PHGDH Reversible

Caption: Distinct binding nodes of PHGDH inhibitors. B12 targets Cys421 near the active site, while WA targets the distal Cys295 allosteric site.

Critical Experimental Validation Protocols

To validate a "benzothiophene-based" inhibitor as truly covalent (distinguishing it from the non-covalent CBR-5884 precursor), you must perform the following self-validating workflows.

Protocol A: Intact Protein Mass Spectrometry (Covalency Check)

Objective: Definitively prove covalent adduct formation and stoichiometry.

  • Protein Prep: Dilute recombinant human PHGDH (wild-type) to 1 µM in reaction buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Note: TCEP is preferred over DTT as DTT can react with Michael acceptors.

  • Incubation: Incubate PHGDH with the inhibitor (10 µM, 10x excess) for 60 minutes at room temperature.

    • Control: DMSO-treated PHGDH.

  • Desalting: Rapidly remove unbound compound using Zeba Spin Desalting Columns (7K MWCO) to prevent non-specific association during ionization.

  • LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.

  • Data Deconvolution:

    • Success Criteria: The deconvoluted mass spectrum must show a mass shift (

      
      M) exactly corresponding to the molecular weight of the inhibitor (e.g., +MW of B12).
      
    • Validation: Verify no shift occurs with a C421S mutant PHGDH.

Protocol B: Jump-Dilution Assay (Reversibility Check)

Objective: Distinguish between tight-binding non-covalent inhibitors (like NCT-503) and true covalent irreversible inhibitors.

  • Incubation (High Concentration): Incubate PHGDH (100x final assay concentration, e.g., 2 µM) with inhibitor (10x IC

    
    ) for 60 minutes.
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into reaction buffer containing substrates (3-PG and NAD

    
    ). Final enzyme concentration: 20 nM.
    
  • Measurement: Monitor NADH production (fluorescence Ex340/Em460) continuously for 30 minutes.

  • Analysis:

    • Reversible (Benzothiophene non-covalent): Activity recovers rapidly as the inhibitor dissociates (linear progress curve after lag).

    • Covalent (Benzothiophene B12 / WA): Activity remains inhibited (flat progress curve) because the complex cannot dissociate upon dilution.

Workflow Visualization: Covalency Validation

Validation_Workflow Incubate Incubate Enzyme + Inhibitor (1 hr) Branch Split Sample Incubate->Branch Desalt Desalt (Remove Free Drug) Branch->Desalt Structural Dilute 100-fold Jump Dilution (into Substrate) Branch->Dilute Functional MS Intact Protein MS Desalt->MS Result_MS Mass Shift = +MW (Defines Covalency) MS->Result_MS Kinetics Measure NADH Kinetics Dilute->Kinetics Result_Kin No Recovery (Defines Irreversibility) Kinetics->Result_Kin

Caption: Dual-stream validation workflow. Structural confirmation via MS (red) and functional confirmation via Jump Dilution (green) are required to claim covalency.

Performance Analysis

Potency & Cellular Efficacy

Benzothiophene-based covalent inhibitors (B12) generally outperform natural products (WA) in pure enzymatic potency, likely due to the optimized fit within the active site vicinity (Cys421) versus the distal allosteric site (Cys295).

MetricBenzothiophene (B12)Withangulatin A (WA)Interpretation
Enzyme IC

0.29 µM 0.59 µMB12 is ~2x more potent in cell-free systems.
Cell Proliferation IC

(MDA-MB-468)
~0.5 - 1.0 µM ~1.5 - 3.0 µMB12 shows superior translation to cellular models.
Serine Synthesis Inhibition >80% reduction at 5 µM~50-60% reduction at 5 µMB12 more effectively shuts down the pathway flux.
Selectivity & Toxicity[6]
  • Benzothiophenes: The scaffold is synthetically tunable. B12 shows high selectivity for PHGDH over other dehydrogenases (e.g., LDH, MDH) because the warhead is positioned to react specifically with Cys421, a residue unique to the PHGDH catalytic loop.

  • Natural Products (WA): While potent, WA contains a reactive lactone ring that can react with glutathione (GSH) and other cellular thiols, leading to ROS generation . This provides a "dual mechanism" (PHGDH inhibition + Oxidative Stress) which is effective but less defined/controlled than the clean inhibition of B12.

References

  • Cao, X. Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors.[3][5][6] Bioorganic Chemistry, 146, 107330.[5] Link[5][6]

  • Wang, J., et al. (2021). Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling (Discovery of Withangulatin A). Acta Pharmaceutica Sinica B, 12(1), 246-261.[2] Link[2]

  • Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers (Original CBR-5884 study). Proceedings of the National Academy of Sciences, 113(7), 1778-1783. Link

  • Pacold, M. E., et al. (2016). A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon metabolism (NCT-503 study). Nature Chemical Biology, 12(6), 452-458. Link

  • Spillier, Q., et al. (2019). Immunomodulatory and anticancer properties of PHGDH covalent inhibitors. Frontiers in Oncology, 9, 312. Link

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Novel Benzo[b]thiophene 1,1-Dioxide Derivatives in Oncology

This guide provides a detailed comparison of the preclinical in vivo efficacy of two promising anticancer agents derived from the benzo[b]thiophene 1,1-dioxide scaffold: BI-2493 , a pan-KRAS inhibitor, and HJC0152 , a ST...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the preclinical in vivo efficacy of two promising anticancer agents derived from the benzo[b]thiophene 1,1-dioxide scaffold: BI-2493 , a pan-KRAS inhibitor, and HJC0152 , a STAT3 signaling inhibitor. While originating from a similar chemical heritage, these molecules have been engineered to target distinct, critical pathways in oncology, offering different therapeutic strategies. Here, we dissect their performance in robust xenograft models, providing researchers and drug development professionals with a clear, data-driven analysis of their capabilities.

Introduction: The Versatile Scaffold of Benzo[b]thiophene 1,1-Dioxide

The benzo[b]thiophene 1,1-dioxide core is a privileged scaffold in medicinal chemistry, recognized for its rigid structure and synthetic tractability. Its derivatives have been explored for a multitude of therapeutic applications. In oncology, this scaffold has served as a foundational structure for developing inhibitors of notoriously challenging targets. This guide focuses on two such derivatives that have demonstrated significant tumor growth inhibition in animal models, illustrating how subtle modifications to a core structure can yield potent and selective inhibitors against different oncogenic drivers.

Comparative Analysis: BI-2493 vs. HJC0152

Our comparison centers on the distinct mechanisms of action, the specific cancer models in which efficacy was demonstrated, and the quantitative outcomes of in vivo studies.

Mechanism of Action: Targeting Different Pillars of Cancer Signaling

BI-2493 is a highly rigid, spirocyclized analogue designed as a reversible, pan-KRAS inhibitor.[1] KRAS is a small GTPase that acts as a molecular switch in cell signaling.[2] Activating mutations lock KRAS in a perpetually "ON" state, driving uncontrolled cell proliferation, a hallmark of many aggressive cancers including lung, colorectal, and pancreatic tumors.[2] BI-2493 uniquely targets the inactive, GDP-bound state of KRAS, preventing its activation.[3] This mechanism allows it to be effective against a wide spectrum of KRAS mutations, earning it the "pan-KRAS" designation.[1]

HJC0152 , conversely, is an orally active small molecule that targets the Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] STAT3 is a transcription factor that, upon activation, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[3] Its constitutive activation is a common feature in many malignancies, including glioblastoma and breast cancer, and is often associated with poor prognosis.[3][5] HJC0152 functions by inhibiting the phosphorylation of STAT3 at the critical Tyr705 residue, which is essential for its dimerization, nuclear translocation, and DNA binding activity.[3]

Signaling Pathway Diagrams

Below are the visual representations of the targeted pathways for each compound.

KRAS_Pathway RTK Growth Factor Receptor (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drives BI2493 BI-2493 BI2493->KRAS_GDP Inhibits Activation

KRAS Signaling Pathway and BI-2493 Inhibition Point.

STAT3_Pathway CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase CytokineReceptor->JAK Activates STAT3_mono STAT3 (Monomer) JAK->STAT3_mono Phosphorylates (Tyr705) pSTAT3 p-STAT3 (Tyr705) STAT3_mono->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Initiates HJC0152 HJC0152 HJC0152->JAK Inhibits Phosphorylation

STAT3 Signaling Pathway and HJC0152 Inhibition Point.

In Vivo Efficacy Data Summary

The following table summarizes the key in vivo experimental data for both compounds, allowing for a direct comparison of their performance in preclinical cancer models.

ParameterBI-2493 (pan-KRAS Inhibitor) HJC0152 (STAT3 Inhibitor)
Target Pathway KRAS SignalingSTAT3 Signaling
Cancer Model 1 SW480 (Colorectal Cancer, KRASG12V) XenograftU87MG (Glioblastoma) Xenograft
Animal Strain Nude MiceNude Mice
Administration Oral GavageOral Gavage
Dosing Regimen 30 or 90 mg/kg, twice daily50 mg/kg, daily
Efficacy Outcome 1 84% Tumor Growth Inhibition (TGI) at 90 mg/kg after 13 days.[4]Significant reduction in tumor volume and weight (P < 0.01).[3]
Cancer Model 2 NCI-H358 (NSCLC, KRASG12C) XenograftA549 (NSCLC) Xenograft
Efficacy Outcome 2 90% TGI at 30 mg/kg after 18 days.[4]Significant retardation of tumor growth rate.[1]
Reported Toxicity No significant body weight loss observed.[2][4]No apparent side effects or significant toxicity.[5]
Source Citation [1][2][4][1][3][5]

Experimental Protocols and Methodologies

The trustworthiness of in vivo data hinges on the robustness of the experimental design. Below are the detailed protocols for the xenograft studies cited.

Protocol 1: Evaluation of BI-2493 in a Colorectal Cancer Xenograft Model

This protocol outlines the methodology used to assess the antitumor activity of BI-2493 in the SW480 colorectal cancer model.

Workflow Diagram

BI2493_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis A 1. Culture SW480 (KRAS G12V) cells B 2. Harvest and prepare cell suspension A->B C 3. Subcutaneously inject cells into flank of nude mice B->C D 4. Monitor mice until tumors reach ~100-200 mm³ C->D E 5. Randomize mice into Vehicle and Treatment groups D->E F 6. Administer BI-2493 (30/90 mg/kg) or Vehicle orally, twice daily E->F G 7. Measure tumor volume and body weight 2-3 times/week F->G H 8. Euthanize mice at study end (e.g., Day 13) G->H I 9. Calculate Tumor Growth Inhibition (TGI) H->I

Workflow for BI-2493 Xenograft Efficacy Study.

Step-by-Step Methodology:

  • Cell Culture: SW480 human colorectal adenocarcinoma cells, which harbor a KRASG12V mutation, are cultured in appropriate media until they reach 80-90% confluency.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: A suspension of 5 x 106 SW480 cells in a matrix solution (e.g., Matrigel) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumor growth is monitored. When tumors reach an average volume of 100-200 mm³, mice are randomized into control (vehicle) and treatment groups (n=7-8 mice/group).

  • Drug Administration: BI-2493 is formulated for oral gavage. Mice in treatment groups receive doses of 30 mg/kg or 90 mg/kg twice daily. The control group receives the vehicle on the same schedule.[4]

  • Efficacy Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as a measure of general toxicity.

  • Endpoint: The study is concluded after a predefined period (e.g., 13-18 days), and the percentage of Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.[4]

Protocol 2: Evaluation of HJC0152 in a Glioblastoma Xenograft Model

This protocol details the in vivo assessment of the STAT3 inhibitor HJC0152 in a U87MG glioblastoma model.

Step-by-Step Methodology:

  • Cell Culture: U87MG human glioblastoma cells, known for aberrant STAT3 activation, are cultured under standard conditions.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are utilized.

  • Tumor Implantation: 5 x 106 U87MG cells are injected subcutaneously into the dorsal flank of each mouse.

  • Tumor Growth and Grouping: Once tumors are established and palpable (e.g., ~100 mm³), mice are randomly assigned to a vehicle control group or an HJC0152 treatment group.

  • Drug Administration: HJC0152 is administered via oral gavage at a dose of 50 mg/kg daily.[3] The control group receives the vehicle.

  • Efficacy Monitoring: Tumor size and body weight are measured every 2-3 days.

  • Endpoint and Analysis: After the treatment period (e.g., 21-28 days), mice are euthanized, and tumors are excised and weighed.[3] Tumor tissues can be further analyzed by immunohistochemistry for biomarkers like p-STAT3 and Ki-67 to confirm target engagement and effect on proliferation.[1]

Field-Proven Insights and Causality

  • Choice of Model: The selection of xenograft models is critical. The SW480 and NCI-H358 lines were chosen for BI-2493 because they possess the specific KRAS mutations that the drug is designed to target, providing a clear test of on-target efficacy.[4] Similarly, the use of glioblastoma and A549 lung cancer cell lines for HJC0152 is justified by their documented reliance on the STAT3 signaling pathway for survival and proliferation.[1][3]

  • Route of Administration: The demonstration of efficacy via oral gavage for both compounds is a significant step in drug development.[3][4] It indicates good oral bioavailability, a highly desirable property for patient convenience and compliance in a clinical setting. This is a deliberate design feature, as HJC0152 was specifically developed as an orally active analogue.[5]

  • Efficacy vs. Toxicity: A successful preclinical candidate must demonstrate a therapeutic window, where it inhibits tumor growth at doses that are well-tolerated by the animal. Both BI-2493 and HJC0152 achieved significant tumor growth inhibition without causing notable body weight loss, a primary indicator of systemic toxicity in these models.[2][5] This suggests a favorable initial safety profile.

Conclusion

The benzo[b]thiophene 1,1-dioxide scaffold has proven to be a fertile ground for the development of potent and targeted anticancer agents. The comparative analysis of BI-2493 and HJC0152 highlights two successful, yet distinct, therapeutic strategies.

  • BI-2493 represents a significant advancement in targeting the historically "undruggable" KRAS protein. Its pan-inhibitory activity and potent in vivo efficacy in KRAS-mutant models make it a highly promising candidate for tumors driven by this common oncogene.[1]

  • HJC0152 provides a compelling case for targeting the STAT3 signaling pathway. Its ability to suppress tumor growth across different cancer types like glioblastoma and NSCLC via a well-tolerated oral regimen underscores its potential as a broad-spectrum anticancer agent.[1][3]

For researchers in drug development, these compounds exemplify how targeted modifications of a core chemical structure can be used to precisely inhibit different key nodes in cancer signaling networks. The robust in vivo data presented here provides a strong rationale for their continued development and serves as a valuable reference for the design of future oncology therapeutics.

References

  • Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy. National Center for Biotechnology Information. [Link]

  • A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma. National Center for Biotechnology Information. [Link]

  • Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor. Vanderbilt University. [Link]

  • Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification. AACR Journals. [Link]

  • Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy. ACS Publications. [Link]

  • HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism. National Center for Biotechnology Information. [Link]

  • HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer. Dovepress. [Link]

Sources

Comparative

Comparative Docking Studies of Inhibitors in the STAT3 SH2 Domain

Executive Summary The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a "master regulator" oncogene, constitutively activated in diverse malignancies. While the protein contains multiple domains, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a "master regulator" oncogene, constitutively activated in diverse malignancies. While the protein contains multiple domains, the Src Homology 2 (SH2) domain is the critical "hotspot" for drug discovery. It governs the recruitment of STAT3 to phosphorylated receptors (e.g., gp130, EGFR) and facilitates the homodimerization required for nuclear translocation and DNA binding.

This guide provides a rigorous comparative analysis of three generations of STAT3 inhibitors—Stattic (Small Molecule), S3I-201 (Peptidomimetic), and C188-9 (High-Affinity Binder). We move beyond simple IC50 lists to explore the structural causality of their binding modes via molecular docking, supported by self-validating experimental protocols.

The Structural Landscape: Defining the Target

Successful docking requires precise definition of the binding pocket. The STAT3 SH2 domain functions by recognizing phosphotyrosine (pTyr) motifs.[1][2][3][4]

Key Residues & PDB Selection

For docking studies, the choice of crystal structure is paramount.

  • PDB ID: 1BG1: The classic structure of the STAT3β homodimer bound to DNA. Useful for validating dimerization disruption.[1]

  • PDB ID: 6NJS: A high-resolution (2.70 Å) structure complexed with a small molecule inhibitor.[5][6] Recommended for "Induced Fit" docking due to the pre-formed ligand pocket.

The pTyr705 Binding Pocket: The "active site" for dimerization inhibitors is defined by a specific cluster of residues that normally bind the pTyr705 of the partner monomer:

  • Arg609: Critical for phosphate recognition (salt bridge).

  • Lys591: Stabilizes the phosphate group.

  • Ser611 & Glu612: Provide hydrogen bonding network.

  • Ile634 & Val637: Form the hydrophobic clamp.

Pathway Visualization

The following diagram illustrates the specific intervention point for SH2 domain inhibitors within the JAK/STAT signaling cascade.

STAT3_Pathway Ligand Cytokine (IL-6) Receptor Receptor (gp130) Ligand->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT3_Mono STAT3 Monomer (SH2 Domain Open) JAK->STAT3_Mono Recruitment Phospho Phosphorylation (Tyr705) STAT3_Mono->Phospho JAK Phosphorylates Y705 Dimer STAT3 Homodimer (Active) Phospho->Dimer SH2-pTyr Interaction Nucleus Nuclear Translocation Dimer->Nucleus DNA DNA Binding (Gene Transcription) Nucleus->DNA Inhibitor SH2 Inhibitor (Stattic, S3I-201) Inhibitor->STAT3_Mono Competes with pTyr Inhibitor->Dimer Disrupts Dimerization

Caption: Figure 1.[4][7][8] The JAK/STAT3 signaling cascade.[2][5][6] SH2 inhibitors (Red Hexagon) competitively bind to the monomeric SH2 domain, preventing the pTyr705-mediated dimerization step essential for nuclear entry.

Comparative Inhibitor Analysis

This section contrasts three distinct inhibitor classes. Understanding these differences is crucial for interpreting docking scores versus biological reality.

Stattic (The Benchmark)
  • Class: Small Molecule (Non-peptidic).[9]

  • Mechanism: Unique dual mechanism. It docks into the SH2 pocket but also alkylates Cys687 (covalent modification).

  • Docking Challenge: Standard rigid docking often underestimates Stattic's potency because it fails to account for the covalent bond formation.

  • Key Interaction: Hydrogen bonds with Arg609 and Ser611.

S3I-201 (The Peptidomimetic)
  • Class: Salicylic acid derivative.[7]

  • Mechanism: Designed to mimic the pTyr-X-X-Q motif.

  • Docking Profile: Binds the pTyr705 cavity but often shows lower calculated binding energy (-6 to -7 kcal/mol) due to a shallow fit compared to newer generation molecules.

  • Limitation: High IC50 (~100 µM) in cellular assays; often requires high concentrations for validation.

C188-9 (High-Affinity Binder)
  • Class: Hydroxamic acid / scaffold-based.

  • Mechanism: Targets the SH2 domain with higher specificity, engaging the hydrophobic side pocket (pY+1/pY-X) more effectively than S3I-201.

  • Docking Profile: Typically yields higher binding affinities (-9 to -10 kcal/mol) by engaging Lys591 and Glu612 simultaneously.

Comparative Data Summary
FeatureStatticS3I-201C188-9 / BP-1-102
Chemical Class Small Molecule (Nitro-benzo-thiophene)Aminosalicylic Acid DerivativeHydroxamic Acid / Sulfonamide
Binding Site SH2 (pTyr705) + Cys687SH2 (pTyr705)SH2 (pTyr705 + Hydrophobic sub-pocket)
Key Residues Arg609, Lys591, Cys687 Arg609, Ser611Arg609, Lys591, Glu612, Ile634
Docking Score (Vina) -6.5 to -7.5 kcal/mol*-6.0 to -7.0 kcal/mol-8.5 to -9.8 kcal/mol
Experimental IC50 5 - 20 µM> 80 µM< 5 µM
Validation Note Score underestimates potency due to covalent mechanism.Low potency requires high dosage in vitro.High correlation between docking & biological activity.

Computational Methodology: The Docking Workflow[10][11]

To reproduce these results, do not rely on "Rigid Receptor" docking alone. The SH2 domain loops are flexible.

Workflow Diagram

Docking_Workflow Prep 1. Protein Prep (PDB: 6NJS) Remove Waters, Add H Grid 2. Grid Generation Center: Arg609/Lys591 Size: 20x20x20 Å Prep->Grid Dock 4. Docking (AutoDock Vina / Glide) Exhaustiveness: 32 Grid->Dock Ligand 3. Ligand Prep (Stattic, S3I-201) Minimize Energy Ligand->Dock Score 5. Scoring & Analysis H-Bonds, RMSD Dock->Score

Caption: Figure 2. Optimized computational workflow for STAT3 SH2 domain docking.

Step-by-Step Protocol
  • Protein Preparation:

    • Download PDB 6NJS (preferred) or 1BG1 .

    • Remove co-crystallized ligands and water molecules (unless bridging waters are identified between Arg609 and the phosphate mimic).

    • Add polar hydrogens and compute Gasteiger charges.

    • Expert Tip: Ensure Lys591 is protonated (positively charged) to interact with the ligand's electronegative groups.

  • Grid Box Definition:

    • Center: Coordinates of the native pTyr705 or the co-crystallized ligand.

    • Dimensions:

      
       Å.
      
    • Focus: Must encompass Arg609, Lys591, Ser611, and Glu612.

  • Docking Parameters (AutoDock Vina Example):

    • exhaustiveness = 32 (Standard is 8; SH2 pockets require higher sampling).

    • num_modes = 20.

    • Constraint: If using Glide, apply a hydrogen bond constraint to Arg609 to filter out non-specific poses.

Experimental Validation: The "Truth" Test

Docking scores are theoretical. You must validate the physical interaction using a Fluorescence Polarization (FP) assay.[1] This is the industry standard for SH2 inhibitors.

The Principle

This assay measures the ability of your inhibitor to displace a high-affinity fluorescent peptide from the STAT3 SH2 domain.

  • Bound State: STAT3 + Fluorescent Peptide

    
     High Polarization (Slow rotation).
    
  • Inhibited State: STAT3 + Inhibitor + Free Peptide

    
     Low Polarization (Fast rotation).
    
FP Assay Protocol
  • Reagents:

    • Recombinant STAT3 protein (human, full-length or core SH2).

    • Tracer Peptide: 5-FAM-GpYLPQTV-NH2 (Derived from gp130 receptor; higher affinity than native pTyr705 peptide).

  • Buffer: 50 mM NaCl, 10 mM HEPES (pH 7.5), 1 mM EDTA, 0.01% Triton X-100.[10]

  • Procedure:

    • Incubate STAT3 (approx. 150 nM) with serial dilutions of the inhibitor (e.g., Stattic) for 60 minutes at Room Temperature.

    • Add Tracer Peptide (10 nM final concentration).

    • Incubate for 30 minutes in the dark.

    • Measure Polarization (mP) at Excitation 485 nm / Emission 535 nm.

  • Data Analysis: Plot mP vs. log[Inhibitor]. A decrease in mP indicates successful competition for the SH2 pocket.

References

  • Yu, C. L., et al. (1995). Enhanced DNA-binding activity of a Stat3-related protein in cells transformed by the Src oncoprotein. Science.

  • Schust, J., & Berg, T. (2004). A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3.[8][11] Analytical Biochemistry.

  • Siddiquee, K., et al. (2007).[12] Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening with a defined binding pocket. Proceedings of the National Academy of Sciences.

  • Zhang, X., et al. (2010). A novel small-molecule disrupts Stat3 SH2 domain–phosphotyrosine interactions and Stat3-dependent tumor processes.[6][7][9][13] Biochemical Pharmacology.

  • Bai, L., et al. (2019). Structural basis for the inhibition of STAT3 by the small molecule SI109. RCSB Protein Data Bank.[5][6] (PDB ID: 6NUQ/6NJS context).

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide

Technical Safety Guide: 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide CAS: 134996-50-2 | Formula: C₉H₈O₃S | Mol. Weight: 196.22 g/mol Executive Summary & Risk Profile The Strategic "Why": Handling 2-(Hydroxymethyl)benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide

CAS: 134996-50-2 | Formula: C₉H₈O₃S | Mol. Weight: 196.22 g/mol

Executive Summary & Risk Profile

The Strategic "Why": Handling 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide requires a nuanced approach that distinguishes it from its sulfide precursor. The oxidation of the sulfur atom to a sulfone (1,1-dioxide) significantly alters the molecule's polarity and crystallinity. While this generally reduces volatility compared to lower molecular weight thiophenes, it increases the risk of static charge buildup during weighing and changes solvent permeation dynamics for PPE.

Predicted Hazard Matrix (SAR Analysis): Note: Specific toxicological data for CAS 134996-50-2 is limited. The following risk assessment is derived from Structure-Activity Relationships (SAR) of benzo[b]thiophene 1,1-dioxide analogs.

Hazard CategoryClassification (Predicted)Operational Implication
Inhalation STOT SE 3 (Respiratory Irritant)Dusts are highly irritating to mucous membranes. Zero-tolerance for open-bench handling.
Skin/Eye Irritant (Cat 2/2A) The hydroxymethyl group facilitates skin absorption; the sulfone core is a potent eye irritant.
Reactivity Stable / Polar Compatible with polar aprotic solvents (DMSO, DMF), which accelerate skin absorption.
Physical Static-Prone Solid Fine powders of sulfones accumulate static charge, leading to scattering and aerosolization.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is calibrated for polar aromatic sulfones .

A. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary (Spill/Maintenance): Half-face respirator with P100 (HEPA) cartridges combined with OV (Organic Vapor) filters.

    • Why? Pure particulate filters (N95) fail if the solid is dissolved in organic solvents during a spill.

B. Dermal Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Protocol: Double Gloving is mandatory when handling solutions.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile or Laminate (Silver Shield®) if handling concentrated stock solutions in DMF/DMSO.

  • Causality: Sulfones are highly soluble in DMSO and DMF. These solvents act as "carriers," permeating standard nitrile gloves in <10 minutes and dragging the chemical through the skin barrier.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do not rely on safety glasses with side shields. The fine electrostatic powder nature of the 1,1-dioxide creates a risk of dust bypassing side shields.

Operational Protocol: Step-by-Step

This workflow is designed to mitigate the specific "Static-Aerosol" risk of this compound.

Phase 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the fume hood. Sulfone derivatives are notorious for "jumping" off spatulas due to static.

  • The "Coffin" Method:

    • Place the receiving vial inside a secondary container (e.g., a larger beaker).

    • Weigh the solid.

    • Why? If static scatters the powder, it is contained within the secondary beaker, preventing hood contamination.

Phase 2: Solubilization & Synthesis
  • Solvent Choice: Dissolve in polar aprotic solvents (THF, DMF) slowly.

  • Exothermic Caution: The hydroxymethyl group (-CH₂OH) is active. If reacting with strong electrophiles (e.g., acid chlorides, isocyanates), expect a mild exotherm.

  • Sealing: Use Teflon-lined caps. Sulfones can degrade rubber septa over prolonged storage.

Phase 3: Decontamination
  • Primary Wash: Wipe surfaces with Acetone first (to dissolve the organic sulfone), followed by soap and water.

  • Verification: Use a UV lamp (254 nm/365 nm). The benzo[b]thiophene core is strongly fluorescent. A purple/blue glow indicates residual contamination.

Visual Workflow (Logic Diagram)

G Start Start: Handling CAS 134996-50-2 Risk Risk Assessment: Static-Prone Irritant Start->Risk PPE PPE Selection: Double Nitrile + Goggles Risk->PPE Weighing Weighing Protocol: Anti-Static + Secondary Containment PPE->Weighing Reaction Reaction/Handling: Fume Hood Only Weighing->Reaction Spill Spill Event? Reaction->Spill Cleanup Cleanup: P100 Mask + Acetone Wipe Spill->Cleanup Yes Disposal Disposal: Solid Hazardous Waste Spill->Disposal No Cleanup->Disposal

Caption: Operational logic flow for handling 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide, emphasizing decision points for spill management.

Waste Disposal & Emergency Response

Disposal Streams
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the Solid Hazardous Waste bin (labeled "Toxic Organic Solid").

  • Liquid Waste:

    • If dissolved in Acetone/Ethanol: Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid waste), as the hydroxymethyl group can be oxidized violently.

Emergency Spill Protocol
  • Evacuate the immediate area if the spill is >500 mg outside a hood.

  • Don PPE: P100 Respirator + Double Nitrile Gloves.

  • Contain: Cover powder with a damp paper towel (soaked in acetone) to prevent dust aerosolization.

  • Clean: Wipe area until no UV fluorescence is visible.

References

  • 3A Senrise. (n.d.). 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide Safety Data & CAS. Retrieved February 1, 2026, from [Link]

  • Appretech Scientific. (n.d.). Product Analysis: 2-(Hydroxymethyl)benzo[b]thiophene (Sulfide Precursor Data). Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: Benzo[b]thiophene 1,1-dioxide (Analogous Hazard Data). Retrieved February 1, 2026, from [Link]

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